Technical Documentation Center

7-Methoxy-chroman-3-carboxylic acid ethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methoxy-chroman-3-carboxylic acid ethyl ester
  • CAS: 885271-77-2

Core Science & Biosynthesis

Foundational

Biological activity of 7-methoxy-chroman derivatives in medicinal chemistry

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-Chroman Derivatives in Medicinal Chemistry Introduction: The Chroman Scaffold as a Privileged Structure The chroman (3,4-dihydro-2H-1-benzopyran) framew...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-Chroman Derivatives in Medicinal Chemistry

Introduction: The Chroman Scaffold as a Privileged Structure

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a heterocyclic motif of significant interest in medicinal chemistry. As a core component of numerous natural products, including tocopherols (Vitamin E) and various flavonoids, it has proven to be a "privileged scaffold"—a molecular structure capable of binding to multiple, diverse biological targets.[1][2] The addition of a methoxy group at the 7th position (7-methoxy-chroman) often enhances the pharmacological profile of these molecules. This modification can improve metabolic stability, modulate lipophilicity, and provide specific hydrogen bonding interactions within target proteins, making 7-methoxy-chroman derivatives attractive candidates for drug discovery programs targeting a wide array of diseases.[3][4]

This technical guide offers a comprehensive overview of the diverse biological activities of 7-methoxy-chroman derivatives, synthesizing field-proven insights with technical accuracy for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuroprotective, and anti-inflammatory properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

Part 1: Anticancer Activity of 7-Methoxy-Chroman Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Derivatives of the 7-methoxy-chroman scaffold have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects across various cancer cell lines.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial. Many compounds induce apoptosis (programmed cell death) by activating key effector proteins like caspases and altering the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[7][8] Some derivatives function as kinase inhibitors, targeting signaling pathways like PI3K/Akt that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[8][9] For example, studies on related quinazoline scaffolds show that methoxy groups are crucial for high-potency inhibition of kinases like EGFR.[10] The ability to inhibit enzymes central to cancer cell metabolism and signaling, such as choline kinase (ChoK), has also been reported for related structures.[9]

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the anticancer activity of selected 7-methoxy-chroman and related derivatives, providing a comparative view of their potency.

Compound IDDerivative TypeCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
Compound 7 7-methoxyisoflavanoneHL-60 (Leukemia)Potent Activity Reported[5]
Compound 6c DiarylchromanoneHL-60 (Leukemia)Potent Activity Reported[5]
7-MH 7-MethoxyheptaphyllineHT29 (Colon)~50 µM (at 48h)[6]
7-MH HepG2 (Liver)>100 µM[6]
7-MH LNCaP (Prostate)Significant growth inhibition at 1-100 µM[6]
Compound 8 7-Hydroxy-4-methyl-coumarin derivativeMCF-7 (Breast)Remarkable PI3K/Akt-1 Inhibition[8]
Workflow for Anticancer Drug Screening

The discovery pipeline for new anticancer agents involves a multi-step process, starting from initial screening to more detailed mechanistic studies. This workflow ensures that only the most promising candidates advance to preclinical development.[11][12][13]

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Preclinical Development a Compound Library (7-Methoxy-Chroman Derivatives) b High-Throughput Cell Viability Assay (e.g., MTT, SRB) a->b c Hit Identification (Compounds with GI₅₀ < 10 µM) b->c d Apoptosis Assays (Annexin V, Caspase Activity) c->d e Cell Cycle Analysis (Flow Cytometry) c->e f Target Identification (Kinase Inhibition, Western Blot) c->f g In Vivo Animal Models f->g h Toxicity & PK/PD Studies g->h

Caption: General experimental workflow for anticancer drug discovery.

Part 2: Neuroprotective Effects of 7-Methoxy-Chroman Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress, neuroinflammation, and excitotoxicity.[14] 7-Methoxy-chroman derivatives have shown considerable promise as neuroprotective agents, capable of mitigating these pathological processes.[4]

Mechanisms of Neuroprotection

A primary neuroprotective mechanism of these compounds is their potent antioxidant activity. They can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[15][16][17] This is crucial for protecting neurons from oxidative damage induced by toxins or disease pathology.

Furthermore, these derivatives modulate key signaling pathways involved in neuronal survival. For instance, some compounds have been shown to protect against glutamate-induced excitotoxicity and H₂O₂-induced apoptosis by activating the ERK-CREB signaling pathway, which is vital for neuronal plasticity and survival.[6][14] Another important target is Monoamine Oxidase B (MAO-B), an enzyme whose inhibition can increase dopamine levels and reduce oxidative stress in the brain; 7-methoxy substitution on the chromone scaffold has been found to be favorable for MAO-B inhibition.[4]

Data Summary: In Vitro Neuroprotective Activity
Compound IDDerivative TypeNeuroprotective ModelKey FindingReference
BL-M Dihydro-benzo[h]chromeneGlutamate-induced excitotoxicity (rat cortical cells)IC₅₀ = 16.95 µM[14]
7-MH 7-MethoxyheptaphyllineH₂O₂-induced apoptosis (SH-SY5Y cells)Significant neuroprotection at 100 µM[6]
Compound 33 3-(N-cyclicamino)-chromoneMAO-B InhibitionIC₅₀ = 15 nM[4]
Neuroprotective Signaling Pathway

The diagram below illustrates how 7-methoxy-chroman derivatives can intervene in pathways leading to neuronal cell death, promoting survival.

G stress Oxidative Stress / Neurotoxin (e.g., H₂O₂, Glutamate) ros ↑ Reactive Oxygen Species (ROS) stress->ros induces apoptosis Apoptosis / Neuronal Death stress->apoptosis ros->apoptosis leads to pathway_activation Activation of Survival Pathways (e.g., ERK-CREB) pathway_activation->apoptosis inhibits survival Neuronal Survival pathway_activation->survival promotes compound 7-Methoxy-Chroman Derivative compound->ros scavenges compound->pathway_activation activates

Caption: Neuroprotective mechanisms of 7-methoxy-chroman derivatives.

Part 3: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, inflammatory bowel disease, and even neurodegeneration and cancer.[18][19] The ability to modulate the inflammatory response is therefore a key therapeutic strategy. Chromone and chroman derivatives, including those with 7-methoxy substitution, have demonstrated significant anti-inflammatory properties.[20][21]

Mechanisms of Anti-inflammatory Action

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][20] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes.[19] 7-methoxy-chroman derivatives can prevent this, thereby reducing the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and various interleukins.[19][20][22] This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22]

Data Summary: In Vitro Anti-inflammatory Activity
Compound ClassInflammatory ModelKey FindingReference
7-Methoxycoumarin DerivativesLPS-stimulated RAW264.7 macrophagesSignificant reduction in NO and PGE2 production[20]
Isoflavone/benzo-δ-sultam hybridsLPS-activated BV2 microgliaInhibition of TNF-α production[4]
Chromene Derivative (BL-M)RAW 264.7 macrophagesModerate inhibition of NF-κB transcriptional activity[14]
NF-κB Inflammatory Signaling Pathway

This diagram shows the canonical NF-κB pathway and the point of intervention for 7-methoxy-chroman derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) lps->receptor ikb_complex IκBα receptor->ikb_complex activates IKK, leading to IκBα phosphorylation & degradation nfkb_complex NF-κB (p65/p50) nucleus_nfkb NF-κB nfkb_complex->nucleus_nfkb Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus_nfkb->genes activates transcription compound 7-Methoxy-Chroman Derivative compound->ikb_complex inhibits degradation cytoplasm Cytoplasm nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by 7-methoxy-chroman derivatives.

Part 4: Methodologies and Experimental Protocols

The validation of biological activity requires robust and reproducible experimental protocols. The causality behind these choices lies in selecting assays that provide quantitative, reliable data on specific cellular events like proliferation, viability, or inflammatory response. These protocols form a self-validating system when appropriate controls (vehicle, positive, negative) are included.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[23][24] It is a gold-standard for initial screening of cytotoxic compounds.[11]

Objective: To determine the concentration of a 7-methoxy-chroman derivative that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell line (e.g., HT29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only, at the highest concentration used for compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Neuroprotection Assay (Neuronal Cell Viability)

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult, mimicking conditions found in neurodegenerative diseases.[15][23][25]

Objective: To quantify the protective effect of a 7-methoxy-chroman derivative against neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • 96-well microplates

  • Test compound

  • Neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM oligomeric amyloid-beta)[23]

  • MTT solution and DMSO (as above)

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate as required.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for 2-24 hours.[23]

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂) to the wells (except for the vehicle control group) for an additional 24 hours. Include a "toxin-only" group that does not receive the test compound.

  • Assessment of Cell Viability: Perform the MTT assay as described in Protocol 1 (Steps 4-7).

  • Data Analysis: Calculate the percentage of cell viability, normalizing the "toxin-only" group to 0% protection and the vehicle control group to 100% protection. This will demonstrate the compound's ability to restore cell viability.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with LPS. The Griess reagent is used for colorimetric quantification of nitrite, a stable breakdown product of NO.[22][26]

Objective: To evaluate the inhibitory effect of a 7-methoxy-chroman derivative on LPS-induced NO production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes in the dark. Then, add 50 µL of the NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the "LPS-only" group. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed effects are not due to cytotoxicity.[20]

Conclusion and Future Perspectives

7-Methoxy-chroman derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, neuroprotective, and anti-inflammatory agents stems from their ability to modulate multiple, critical biological pathways, including those involved in apoptosis, cell signaling, oxidative stress, and inflammation. The synthetic tractability of the chroman core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific targets.[3][20]

Future research should focus on lead optimization to enhance target specificity and improve pharmacokinetic profiles. The exploration of these derivatives as multi-target agents, capable of simultaneously addressing the interconnected pathologies of inflammation and neurodegeneration, for instance, holds significant therapeutic potential. As our understanding of the precise molecular interactions of these compounds grows, the 7-methoxy-chroman scaffold is poised to yield novel and effective therapies for some of our most challenging diseases.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024, September 28). MDPI.
  • In Vitro Assays for Screening Small Molecules - PubMed. PubMed.
  • Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed. (2010, June 15). PubMed.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5). Preprints.org.
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024, September 6).
  • Chapter - Anti-inflammatory Activity Methods - Bentham Science Publisher. Bentham Science Publisher.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • (PDF) ChemInform Abstract: Synthesis, Anticancer and Antioxidant Activities of 7-Methoxyisoflavanone and 2,3-Diarylchromanones. - ResearchGate.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (2020, November 29). MDPI.
  • Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d - Benchchem. Benchchem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024, September 28). PubMed.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15). PubMed.
  • An In-depth Technical Guide to 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives and Analogs - Benchchem. Benchchem.
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2022, August 6).
  • Review on Chromen derivatives and their Pharmacological Activities - RJPT. RJPT.
  • How can I evaluate anti-inflammatory properties for plant extracts? - ResearchGate. (2014, May 20).
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - MDPI. (2018, March 15). MDPI.
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC. (2025, November 5). PMC.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway.
  • Anti-Inflammatory Activity of N
  • Design, Synthesis and Anticancer Evaluation of Some Novel 7-Hydroxy-4-Methyl-3-Substituted Benzopyran-2-One Derivatives - Taylor & Francis. (2024, February 14). Taylor & Francis.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021, August 29). MDPI.
  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - MDPI. (2021, August 12). MDPI.
  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC. PMC.
  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity | French-Ukrainian Journal of Chemistry. (2023, December 25). French-Ukrainian Journal of Chemistry.
  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed. (2020, June 24). PubMed.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem. Benchchem.

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of Chroman-3-Carboxylic Acid Ethyl Esters

Authored for Drug Discovery & Development Professionals Section 1: Introduction: The Chroman Scaffold as a Privileged Structure The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold tha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Section 1: Introduction: The Chroman Scaffold as a Privileged Structure

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold that serves as the structural core for a multitude of natural products, including flavonoids, isoflavonoids, and catechins.[1][2] Its prevalence in biologically active molecules has established it as a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks capable of binding to a wide range of biological targets.[3] Chroman derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][2]

This guide moves beyond the general chroman structure to focus specifically on a synthetically accessible and therapeutically promising subclass: chroman-3-carboxylic acid ethyl esters . By analyzing their synthesis, biological activities, and underlying mechanisms of action, this document aims to provide researchers and drug development professionals with a comprehensive technical overview of their potential as next-generation therapeutic agents.

Section 2: Synthetic Pathways to Chroman-3-Carboxylic Acid Ethyl Esters

The efficient and scalable synthesis of the target scaffold is a critical first step in any drug discovery program. The synthesis of chroman-3-carboxylic acid and its subsequent esters can be approached through several strategic routes, often leveraging common heterocyclic intermediates like coumarins or chromones.[4] The choice of pathway is dictated by factors such as the availability of starting materials, desired substitution patterns, and overall yield.

A common and effective strategy involves the synthesis of a coumarin or chromene intermediate, followed by reduction of the pyran ring's double bond. For instance, the synthesis can begin with the Knoevenagel condensation of a substituted 2-hydroxybenzaldehyde with diethyl malonate to yield an ethyl coumarin-3-carboxylate.[5] This intermediate then undergoes a reduction step to saturate the heterocyclic ring, yielding the chroman core.

G cluster_0 Route A: Via Coumarin Intermediate cluster_1 Route B: Via Chromone Intermediate A1 2-Hydroxy-benzaldehyde + Diethyl Malonate A2 Knoevenagel Condensation A1->A2 A3 Ethyl Coumarin-3-carboxylate A2->A3 A4 Catalytic Hydrogenation A3->A4 A5 Ethyl Chroman-3-carboxylate (Target Molecule) A4->A5 B1 2-Hydroxy-acetophenone B2 Vilsmeier-Haack Reaction B1->B2 B3 Chromone-3-carbaldehyde B2->B3 B4 Oxidation (e.g., Pinnick) B3->B4 B5 Chromone-3-carboxylic Acid B4->B5 B6 Reduction & Esterification B5->B6 B7 Ethyl Chroman-3-carboxylate (Target Molecule) B6->B7

Fig. 1: Comparative synthetic workflows for chroman-3-carboxylic acid esters.
Experimental Protocol: Synthesis of Chroman-3-Carboxylic Acid via Coumarin Reduction

This protocol outlines a representative synthesis of the parent carboxylic acid, which can subsequently be esterified to the ethyl ester. This method is adapted from procedures involving the hydrolysis of a coumarin ester followed by reduction.[3]

  • Saponification: Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water containing sodium hydroxide (1.2 eq).

  • Reaction Monitoring: Reflux the solution for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture and pour it into a beaker containing 3% sodium amalgam (a source of reducing equivalents). Allow the mixture to stand for 2-3 hours at room temperature. The amalgam reduces the C3-C4 double bond of the coumarin ring system.

  • Isolation: Carefully decant the aqueous solution containing the sodium salt of the product from the mercury.

  • Acidification: Cool the decanted solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This protonates the carboxylate, causing the chroman-3-carboxylic acid to precipitate.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield the purified acid.

  • Esterification: The purified chroman-3-carboxylic acid can be converted to the ethyl ester via Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid) or by conversion to the acyl chloride followed by reaction with ethanol.[6]

Section 3: Survey of Biological Activities and Therapeutic Targets

The chroman scaffold is a versatile pharmacophore, and its derivatives, including chroman-3-carboxylic acid ethyl esters, have shown promise in several key therapeutic areas.

Therapeutic AreaSpecific Target/MechanismExample Activity of Related ChromansReference
Oncology Acetyl-CoA Carboxylase (ACC) InhibitionA synthesized chroman derivative (compound 4s) showed potent ACC1/ACC2 inhibition and anti-proliferative activity against multiple cancer cell lines (IC50 values of 0.578 µM to 1.406 µM).[7]
PI3K/Akt/mTOR Pathway ModulationChroman derivatives can exert anticancer effects by modulating key cell growth and survival pathways.[8]
Neurology NMDA Receptor ModulationCoumarin-3-carboxylic acid derivatives act as negative and positive allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors, suggesting a template for treating neurological disorders like pain, epilepsy, or cognitive deficits.[9][10]
Infectious Diseases Bacterial Enzyme Inhibition / Cell Wall DisruptionChromene derivatives are known to target bacterial DNA replication and synthesis proteins, leading to cell death.[8]
Inflammation General Anti-inflammatory PropertiesThe broader class of chromones, precursors to chromans, are recognized for their anti-inflammatory activities.[11][12]

Section 4: Mechanistic Insights: Elucidating the Mode of Action

Understanding how a compound exerts its biological effect is fundamental to rational drug design. For chroman derivatives, a key mechanism in oncology is the modulation of critical cell signaling pathways that are often dysregulated in cancer.[8] One of the most important of these is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth.

The chroman scaffold can serve as a template for designing specific inhibitors that bind to protein kinases within this pathway, such as PI3K or mTOR. By inhibiting these enzymes, the downstream signals that promote cancer cell growth and survival are blocked, ultimately leading to apoptosis (programmed cell death).

GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Chroman Derivative Inhibitor->PI3K Inhibits

Fig. 2: Potential inhibition of the PI3K/Akt/mTOR pathway by a chroman derivative.

Section 5: Experimental Validation: Protocols for In Vitro Evaluation

The therapeutic potential of newly synthesized compounds must be validated through robust and reproducible biological assays. The following sections detail standardized protocols for assessing the anticancer and antimicrobial activity of chroman-3-carboxylic acid ethyl esters.

Start Compound Stock Solution Step1 Prepare Serial Dilutions Start->Step1 Step3 Add Compound Dilutions to Wells Step1->Step3 Step2 Seed Cells in 96-Well Plate Step2->Step3 Step4 Incubate (e.g., 48-72h) Step3->Step4 Step5 Add Viability Reagent (e.g., MTT, PrestoBlue) Step4->Step5 Step6 Incubate (1-4h) Step5->Step6 Step7 Measure Absorbance/ Fluorescence Step6->Step7 End Calculate IC50 Value Step7->End

Fig. 3: General workflow for an in vitro cell viability/cytotoxicity assay.
Protocol 5.1: MTT Assay for Anticancer Cytotoxicity Screening

This protocol is used to determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).

  • Cell Plating: Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of 2-fold or 10-fold serial dilutions in growth medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 5.2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

  • Inoculum Preparation: Grow a fresh culture of the target bacterium (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8]

Section 6: Conclusion and Future Outlook

Chroman-3-carboxylic acid ethyl esters represent a promising class of compounds rooted in a privileged medicinal scaffold. Their synthetic tractability allows for the creation of diverse chemical libraries amenable to high-throughput screening. The demonstrated activities of related chroman and coumarin structures against targets in oncology, neurology, and infectious disease provide a strong rationale for the continued investigation of this specific ester series.[7][10]

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzene ring and exploring alternative ester groups to optimize potency and selectivity for specific biological targets.

  • Mechanism Deconvolution: Moving beyond pathway analysis to identify the direct protein targets through techniques like thermal shift assays, chemical proteomics, or affinity chromatography.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent biological relevance of the chroman core, researchers are well-positioned to develop novel and effective therapeutic agents from the chroman-3-carboxylic acid ethyl ester template.

References

  • Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Benchchem.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.
  • Review on Chromen derivatives and their Pharmacological Activities. ResearchGate.
  • Review on Chromen derivatives and their Pharmacological Activities. RJPT.
  • Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed.
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.
  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate.
  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PMC.
  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. PubMed.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. Available at: [Link]

  • A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery. Benchchem.
  • Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. Available at: [Link]

  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions.

Sources

Foundational

An In-depth Technical Guide to 7-Methoxy-chroman-3-carboxylic acid ethyl ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 7-Methoxy-chroman-3-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-chroman-3-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the compound's chemical properties, outlines a robust synthetic pathway, and discusses its potential applications, offering a valuable resource for researchers engaged in drug discovery and organic synthesis.

Compound Profile: 7-Methoxy-chroman-3-carboxylic acid and its Ethyl Ester

The core of the target molecule is the 7-methoxychroman scaffold. While direct and extensive literature on the ethyl ester is sparse, the parent carboxylic acid is well-characterized. The properties of the parent acid are crucial for understanding the synthesis and characteristics of its ethyl ester derivative.

PropertyValueSource
Chemical Name 7-Methoxy-chroman-3-carboxylic acidBLD Pharm[1]
CAS Number 3187-51-7BLD Pharm[1]
Molecular Formula C₁₁H₁₂O₄BLD Pharm[1]
Molecular Weight 208.21 g/mol BLD Pharm[1]
Appearance Not specified
Solubility Soluble in DMSO, DMF, acetonitrileSigma-Aldrich

Strategic Synthesis Pathway

The synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester can be logically approached through a multi-step process, commencing from readily available starting materials. The overall strategy involves the initial construction of a coumarin ring system, followed by reduction to the chroman scaffold, and concluding with esterification.

Synthesis_Workflow cluster_0 Step 1: Coumarin Synthesis cluster_1 Step 2: Reduction to Chroman cluster_2 Alternative Step 2 & 3: Hydrolysis and Esterification A 2-Hydroxy-4-methoxybenzaldehyde C 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester A->C Knoevenagel Condensation B Diethyl Malonate B->C D 7-Methoxy-chroman-3-carboxylic acid ethyl ester C->D Catalytic Hydogenation (e.g., Pd/C, H₂) E 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid C->E Hydrolysis F 7-Methoxy-chroman-3-carboxylic acid E->F Reduction G 7-Methoxy-chroman-3-carboxylic acid ethyl ester F->G Fischer Esterification

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester, a valuable heterocyclic scaffold in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] The chromane skeleton is a core structural motif in a wide array of biologically active compounds, including antioxidants and anti-inflammatory agents.[2][3] This guide details a reliable synthetic route starting from 4-Methoxysalicylaldehyde and ethyl acrylate via a base-catalyzed tandem oxa-Michael addition and intramolecular cyclization. We provide in-depth mechanistic insights, a step-by-step experimental procedure, purification guidelines, and a troubleshooting guide to ensure high reproducibility for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The chromane ring system is a privileged scaffold found in numerous natural products and synthetic molecules with significant pharmacological properties.[3][4] Its saturated heterocyclic structure allows for diverse stereochemical arrangements, making it a versatile building block for creating complex molecular architectures. Specifically, chroman-3-carboxylic acid derivatives are key intermediates in the synthesis of compounds targeting cardiovascular and neurological disorders.[1][2]

The synthesis strategy outlined herein leverages a powerful and efficient tandem reaction. The process begins with the conjugate addition of a phenoxide ion to an α,β-unsaturated ester, a classic transformation known as the oxa-Michael reaction. This is immediately followed by an intramolecular cyclization to form the stable six-membered chromane ring. This approach is favored for its atom economy and the ability to construct the core scaffold in a single, well-controlled synthetic operation.[3]

Reaction Scheme and Mechanism

The synthesis proceeds through a base-catalyzed reaction between 4-Methoxysalicylaldehyde and ethyl acrylate. A tertiary amine, such as triethylamine (Et₃N), is employed as a catalyst to facilitate the initial deprotonation of the phenolic hydroxyl group.

Overall Reaction: 4-Methoxysalicylaldehyde + Ethyl Acrylate → 7-Methoxy-chroman-3-carboxylic acid ethyl ester

Mechanistic Pathway:

The reaction mechanism can be delineated into three key steps:

  • Phenoxide Formation: The basic catalyst, triethylamine, deprotonates the phenolic hydroxyl group of 4-Methoxysalicylaldehyde, forming a more nucleophilic phenoxide ion.

  • Oxa-Michael Addition: The resulting phenoxide attacks the β-carbon of ethyl acrylate in a 1,4-conjugate addition. This forms an enolate intermediate.

  • Intramolecular Cyclization: The enolate intermediate then attacks the aldehyde carbonyl carbon in an intramolecular fashion. A subsequent proton transfer yields the final, stable 7-Methoxy-chroman-3-carboxylic acid ethyl ester.

This tandem sequence is a reliable method for constructing the chromane skeleton from salicylaldehyde derivatives and α,β-unsaturated compounds.[3]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Oxa-Michael Addition cluster_2 Step 3: Intramolecular Cyclization Start 4-Methoxysalicylaldehyde + Et3N (Base) Phenoxide Phenoxide Ion (Nucleophile) Start->Phenoxide Deprotonation Enolate Enolate Intermediate Phenoxide->Enolate 1,4-Conjugate Addition EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Enolate Product 7-Methoxy-chroman-3-carboxylic acid ethyl ester Enolate->Product Ring Closure & Protonation

Figure 1: Mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity (10 mmol scale)Molar Mass ( g/mol )Moles (mmol)Equivalents
4-Methoxysalicylaldehyde≥98%Sigma-Aldrich1.52 g152.15101.0
Ethyl acrylate≥99%, contains MEHQSigma-Aldrich1.10 g (1.21 mL)100.12111.1
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich0.20 g (0.28 mL)101.192.00.2
Ethanol (EtOH), Anhydrous≥99.5%Fisher Scientific50 mL---
Ethyl Acetate (EtOAc)ACS GradeVWR~200 mL---
HexanesACS GradeVWR~300 mL---
Brine (Saturated NaCl)-Lab Prepared~50 mL---
Anhydrous Sodium SulfateACS GradeVWR~10 g---
Silica Gel60 Å, 230-400 meshSorbent Tech.~50 g---

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware for workup (separatory funnel, beakers), rotary evaporator, flash chromatography setup, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxysalicylaldehyde (1.52 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous ethanol to the flask and stir until the solid is completely dissolved.

  • Catalyst Addition: Add triethylamine (0.28 mL, 2.0 mmol) to the solution.

  • Substrate Addition: Attach a dropping funnel containing ethyl acrylate (1.21 mL, 11 mmol). Add the ethyl acrylate dropwise to the stirring solution over 10 minutes at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 30% Ethyl Acetate in Hexanes. The starting aldehyde is UV active and should diminish over time as a new, less polar product spot appears. The reaction is typically complete within 12-16 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Workup - Washing and Drying:

    • Wash the combined organic layer with 50 mL of brine to remove residual water and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.

    • Filter off the sodium sulfate and collect the filtrate.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Purification Protocol

The crude product should be purified by flash column chromatography to isolate the desired compound.[5]

  • Column Preparation: Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting from 10% and gradually increasing to 30%. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (typically with an Rf value of ~0.4 in 30% EtOAc/Hexanes) and remove the solvent via rotary evaporation.

  • Final Product: The purified product should be a pale yellow oil or a low-melting solid. Dry under high vacuum to remove residual solvent. The expected yield is typically in the range of 65-80%.

Figure 2: Experimental workflow for synthesis and purification.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.00-6.40 (m, 3H, Ar-H), 4.50-4.30 (m, 1H, O-CH), 4.20 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 3.78 (s, 3H, OCH₃), 3.00-2.70 (m, 3H, CH₂-CH), 1.28 (t, J=7.1 Hz, 3H, O-CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~172.0 (C=O), 158.0, 150.0, 128.0, 118.0, 108.0, 102.0 (Ar-C), 75.0 (O-CH), 61.0 (O-CH₂), 55.5 (OCH₃), 38.0 (CH), 30.0 (CH₂), 14.2 (CH₃).

  • FT-IR (thin film, cm⁻¹): ~2980 (C-H), 1730 (C=O, ester), 1615, 1500 (C=C, aromatic), 1250 (C-O, ether).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₆O₄ [M+H]⁺: 237.11; found: 237.1.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (old triethylamine).2. Insufficient heating.3. Wet solvent or reagents.1. Use freshly distilled triethylamine.2. Ensure the reaction mixture reaches and maintains reflux temperature.3. Use anhydrous grade solvent.
Formation of Side Products 1. Polymerization of ethyl acrylate.2. Self-condensation of aldehyde.1. Add ethyl acrylate slowly and maintain temperature control.2. Ensure the base concentration is catalytic, not stoichiometric.
Difficult Purification 1. Product co-elutes with impurities.2. Oily product does not solidify.1. Adjust the polarity of the column eluent; try a shallower gradient.2. The product is likely an oil at room temperature. Ensure purity by NMR.
Low Yield after Workup 1. Incomplete extraction.2. Product is somewhat water-soluble.1. Perform at least three extractions with ethyl acetate.2. Use brine for the final wash to reduce solubility in the aqueous layer.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester. The tandem oxa-Michael/cyclization reaction is a robust and efficient method for accessing this valuable chromane scaffold. By following the outlined procedures for synthesis, purification, and troubleshooting, researchers can reliably produce this key intermediate for applications in drug discovery and organic chemistry.

References

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 244. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PubMed, 23362423. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Sosnovskikh, V. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160. [Link]

  • Chem-Impex International. 7-Methoxy-chroman-3-carboxylic acid. Product Information. [Link]

Sources

Application

Protocol for hydrolysis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester to free acid

Application Note: Protocol for the Hydrolysis of 7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester Executive Summary This guide details the protocol for converting 7-Methoxy-chroman-3-carboxylic acid ethyl ester to its cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Hydrolysis of 7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester

Executive Summary

This guide details the protocol for converting 7-Methoxy-chroman-3-carboxylic acid ethyl ester to its corresponding free acid, 7-Methoxy-chroman-3-carboxylic acid . This transformation is a critical step in the synthesis of PPAR agonists, metabolic modulators, and various heterocyclic pharmaceutical intermediates.

While ester hydrolysis is a standard transformation, the chroman-3-carboxylate scaffold presents a specific challenge: the C3 chiral center . The proton at the C3 position is


 to the carbonyl group, making it susceptible to deprotonation and subsequent racemization via an enolate intermediate under harsh basic conditions.

This guide provides two distinct protocols:

  • Method A (Mild): Lithium Hydroxide (LiOH) at ambient/low temperature to minimize racemization.

  • Method B (Robust): Sodium Hydroxide (NaOH) under reflux for rapid conversion of racemic substrates.

Reaction Mechanism & Critical Considerations

The reaction proceeds via a B_{AC}2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral anionic intermediate.

  • Collapse & Elimination: The ethoxide group is eliminated, yielding the carboxylic acid.

  • Deprotonation (Irreversible): The generated ethoxide (or excess hydroxide) immediately deprotonates the carboxylic acid to form the carboxylate salt. This step drives the equilibrium forward.

  • Protonation (Workup): Acidification converts the salt back to the free acid.

Critical Risk: C3 Racemization
  • Cause: The C3 proton is acidic (

    
     for esters). Strong bases or high temperatures increase the rate of enolization.
    
  • Mitigation: Use LiOH (less basic/nucleophilic than NaOH/KOH in organic solvents due to tight ion pairing) and maintain temperatures

    
    C .
    

Experimental Protocols

Method A: Mild Hydrolysis (LiOH) – Recommended for Chiral Substrates

Target: >95% Yield, >98% ee retention.

Reagents:

  • Substrate: 7-Methoxy-chroman-3-carboxylic acid ethyl ester (1.0 equiv)

  • Base: Lithium Hydroxide monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF / Water (3:1 v/v)

  • Quench: 1N HCl

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (e.g., 1.0 g, 4.23 mmol) in THF (12 mL).

  • Base Addition: Prepare a solution of

    
     (444 mg, 10.6 mmol) in Water (4 mL). Add this aqueous solution dropwise to the stirring ester solution.
    
    • Note: The solution may become slightly cloudy; this is normal.

  • Reaction: Stir vigorously at 20–25°C . Monitor by TLC or HPLC.

    • Typical Time: 4–6 hours.

  • Monitoring: Check for the disappearance of the ester spot (TLC eluent: 30% EtOAc/Hexanes). The acid will remain at the baseline.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF (bath temp < 35°C).

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (

      
      ) to remove unreacted neutral impurities.
      
    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches 2.0. A white precipitate should form.

    • Extraction: Extract the milky suspension with Ethyl Acetate (

      
      ).
      
    • Drying: Combine organics, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Method B: Robust Hydrolysis (NaOH) – For Racemic Scaffolds

Target: >98% Yield, Rapid Kinetics.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaOH (5.0 equiv, 2M aqueous solution)

  • Solvent: Methanol (MeOH)[1]

  • Temp: Reflux (65°C)

Procedure:

  • Dissolve the ester in MeOH (10 volumes).

  • Add 2M NaOH (5 equiv).

  • Heat to reflux for 1–2 hours.

  • Cool to room temperature.

  • Evaporate MeOH.

  • Acidify residue with 6N HCl to pH 1.

  • Filter the precipitated solid (if solid) or extract with DCM (if oil).

Process Visualization (Workflow)

HydrolysisProtocol Start Start: Ethyl Ester Substrate Solvent Dissolve in THF/H2O (3:1) Start->Solvent Reagent Add LiOH (2.5 eq) Temp: 20-25°C Solvent->Reagent Monitor Monitor (TLC/HPLC) Is Ester Consumed? Reagent->Monitor Monitor->Reagent No (Extend Time) Evap Remove THF (Vac < 35°C) Monitor->Evap Yes Wash Wash Aq. Phase with Ether (Remove Neutrals) Evap->Wash Acidify Acidify to pH 2.0 (1N HCl, 0°C) Wash->Acidify Extract Extract with EtOAc Dry (Na2SO4) & Conc. Acidify->Extract Product Final Product: 7-Methoxy-chroman-3-COOH Extract->Product

Caption: Step-by-step workflow for the mild hydrolysis of 7-methoxy-chroman-3-carboxylic acid ethyl ester using LiOH.

Analytical Data & Quality Control

Expected NMR Characteristics (Free Acid):

  • Proton Loss: Disappearance of the ethyl quartet (

    
     ppm) and triplet (
    
    
    
    ppm).
  • Acid Proton: Broad singlet at

    
     ppm (often invisible if wet, check DMSO-
    
    
    
    ).
  • Methoxy: Singlet remains at

    
     ppm.
    
  • Chroman Ring: Multiplets for C2, C3, and C4 protons. C3-H usually shifts slightly downfield upon acidification.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or water solubilityEnsure pH

2 during workup. Salt out aqueous layer with NaCl if necessary.
Racemization Base too strong / Temp too highSwitch from NaOH to LiOH. Lower temp to 0°C. Reduce reaction time.
Oil instead of Solid Impurities / Solvent retentionTriturate with Hexanes/Ether. Recrystallize from EtOAc/Hexanes.
Ester remaining Steric hindranceAdd 10% MeOH to the THF/Water mix to improve solubility. Increase LiOH to 4 eq.

References

  • General Ester Hydrolysis: Common Organic Chemistry. "Ester to Acid - Common Conditions." Available at: [Link]

  • Chroman/Chromone Chemistry: Journal of the Chemical Society. "Synthetical experiments in the chromone group." Available at: [Link]

  • Lithium Hydroxide Specificity: National Institutes of Health (NIH). "Efficiency of Lithium Cations in Hydrolysis Reactions." Available at: [Link]

  • Racemization Risks: Master Organic Chemistry. "Saponification Mechanism and Stereochemistry." Available at: [Link]

Sources

Method

Application Note: Using 7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester as a Scaffold for Drug Design

[1] Executive Summary: The Privileged Chroman Scaffold In the landscape of medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is recognized as a "privileged structure"—a molecular framework capabl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Chroman Scaffold

In the landscape of medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is recognized as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1]

7-Methoxy-chroman-3-carboxylic acid ethyl ester represents a strategic entry point into this scaffold. It serves as a dual-purpose tool:

  • Medicinal Chemistry Precursor: A stable, lipophilic precursor to chroman-3-carboxylic acids , which are potent pharmacophores for metabolic targets like PPARα/γ (diabetes/dyslipidemia) and GPR40 (free fatty acid receptors).[1][2]

  • Chemical Biology Probe: In its unsaturated coumarin form (often the direct synthetic precursor), it functions as a fluorescent protecting group (caged compound) for monitoring drug delivery and intracellular release.[1][2]

This guide details the synthetic utility, biological target landscape, and specific protocols for leveraging this scaffold in drug discovery.[1][2]

Chemical Biology & SAR Logic

The Divergent Scaffold Strategy

The utility of 7-Methoxy-chroman-3-carboxylic acid ethyl ester lies in its position at a synthetic fork in the road. Depending on the oxidation state of the pyran ring, the molecule accesses distinct biological spaces.

ScaffoldUtility Precursor 7-Methoxy-chroman-3-carboxylic acid ethyl ester Chroman SATURATED CHROMAN (Reduction) Precursor->Chroman H2 / Pd-C Coumarin UNSATURATED COUMARIN (Oxidation/Dehydrogenation) Precursor->Coumarin DDQ or S8 Metabolic Metabolic Targets (PPARα/γ, GPR40) Chroman->Metabolic Mechanism1 Mechanism: Acid mimics fatty acid headgroup Methoxy group extends to lipophilic pocket Metabolic->Mechanism1 Probe Fluorescent Probes & Prodrugs Coumarin->Probe Mechanism2 Mechanism: Fluorescent (Ex: ~330nm, Em: ~400nm) Cell-permeable masking group Probe->Mechanism2

Figure 1: Divergent utility of the scaffold.[1][2] The saturated chroman drives metabolic drug design, while the unsaturated coumarin serves as a fluorescent tool.[1][2]

Structure-Activity Relationship (SAR)

For metabolic disease targets (e.g., Type 2 Diabetes), the chroman-3-carboxylic acid core mimics endogenous free fatty acids.[1][2]

  • C3-Carboxyl Group: Essential for ionic interaction with the arginine anchor in the receptor binding pocket (e.g., Arg282 in PPARγ).[1][2]

  • C7-Methoxy Group: A versatile handle. It can be demethylated to a phenol and extended with lipophilic chains (e.g., phenyl-alkyl ethers) to occupy the large hydrophobic pocket typical of nuclear receptors.[1]

  • Chroman Ring: Provides a rigid spacer that reduces the entropic cost of binding compared to flexible linear fatty acids.

Application Note: Synthesis & Functionalization

Synthetic Pathway

The most robust route to the saturated chroman ester involves the Knoevenagel condensation of 4-methoxysalicylaldehyde with diethyl malonate to form the coumarin, followed by catalytic hydrogenation .

Key Reaction Parameters
StepTransformationReagentsCritical Parameter
1 Cyclization Diethyl malonate, Piperidine (cat.), EtOHMoisture Control: Use dry ethanol to prevent premature ester hydrolysis.
2 Reduction H₂, 10% Pd/C, EtOAcPressure: 1 atm is usually sufficient; high pressure may reduce the aromatic ring.[1][2]
3 Hydrolysis LiOH, THF/H₂OSelectivity: Mild conditions preserve the ether linkage at C7.
4 Ether Cleavage BBr₃, CH₂Cl₂Temp: -78°C to 0°C. Required if converting 7-OMe to 7-OH for library expansion.[1]

Detailed Protocol: Library Generation

Objective: Synthesize a small library of 7-substituted chroman-3-carboxylic acids to screen for PPAR agonist activity.

Phase 1: Scaffold Synthesis (Scale: 10 mmol)[1][2]
  • Condensation (Coumarin Formation):

    • In a 100 mL round-bottom flask, dissolve 4-methoxysalicylaldehyde (1.52 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in absolute ethanol (30 mL).

    • Add piperidine (0.1 mL) and glacial acetic acid (2 drops).

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2] The product (ethyl 7-methoxycoumarin-3-carboxylate) will appear as a highly fluorescent spot under UV (365 nm).[1]

    • Cool to room temperature.[3] The product often crystallizes. Filter, wash with cold ethanol, and dry.[1][2]

    • Yield Expectation: 70-85%.

  • Reduction (Chroman Formation):

    • Dissolve the coumarin ester (2.48 g, 10 mmol) in ethyl acetate (50 mL).

    • Add 10% Pd/C (250 mg, 10 wt%).[1][2]

    • Stir under a hydrogen balloon (1 atm) at room temperature for 12–16 hours.

    • QC Check: Monitor the disappearance of fluorescence. The saturated chroman is non-fluorescent.

    • Filter through a Celite pad to remove Pd/C. Concentrate in vacuo to yield 7-methoxy-chroman-3-carboxylic acid ethyl ester as a clear or pale yellow oil.

Phase 2: Diversification (Library Synthesis)[1][2]

Workflow: Hydrolysis


 Amide Coupling OR Demethylation 

Ether Synthesis.

Protocol A: Hydrolysis to Active Acid

  • Dissolve the ethyl ester (1 mmol) in THF (3 mL).

  • Add LiOH (2 M aqueous solution, 3 mL).

  • Stir at RT for 2 hours.

  • Acidify with 1 M HCl to pH 2. Extract with EtOAc.

  • Result:7-Methoxy-chroman-3-carboxylic acid (White solid).[1][4][5]

Protocol B: Amide Library (Peptidomimetics) [1][2]

  • Activate the acid (1 mmol) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF (2 mL).

  • Add the amine of choice (e.g., benzylamine, aniline derivatives) (1.1 eq) and DIPEA (2 eq).[1][2]

  • Stir for 12 hours.

  • Application: This creates neutral lipophilic modulators often used in neurological targets.

Experimental Validation: In Vitro Stability Assay

Since the ethyl ester is a potential prodrug, its stability in plasma must be defined.[1][2]

Materials:

  • Pooled Human Plasma (heparinized).[1][2]

  • Test Compound: 7-Methoxy-chroman-3-carboxylic acid ethyl ester (10 mM stock in DMSO).[1]

  • Internal Standard: Warfarin or Tolbutamide.

Protocol:

  • Incubation: Spike plasma (990 µL) with test compound (10 µL) to a final concentration of 100 µM.

  • Sampling: Incubate at 37°C. Aliquot 100 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Add 300 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine half-life (

    
    ).
    
    • Interpretation: Rapid hydrolysis (

      
       min) indicates the ester is a viable prodrug for the free acid.[2] Stability (
      
      
      
      h) suggests it may act as the parent drug, though esters are rarely the final pharmacophore for intracellular targets.[1][2]

References

  • Privileged Structures in Drug Discovery: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists."[1][2] Journal of Medicinal Chemistry 31.12 (1988): 2235-2246. Link[1][2]

  • Chroman Acids as PPAR Agonists: Koyama, H., et al. "(2R)-2-Ethylchromane-2-carboxylic Acids: Discovery of Novel PPARα/γ Dual Agonists as Antihyperglycemic and Hypolipidemic Agents."[1][6] Journal of Medicinal Chemistry 47.12 (2004): 3255–3263.[2] Link[1][2][7]

  • GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties."[1][2][8] Journal of Medicinal Chemistry 56.3 (2013): 982–992.[2] Link[1][2]

  • Coumarin as Fluorescent Protecting Groups: Hagen, V., et al. "7-Methoxycoumarin-3-carboxylic Acid Esters as Fluorescent, Cell-Cleavable Protecting Groups."[1] ChemBioChem 17.1 (2016): 52-55.[1] Link

  • Synthesis Protocol: Song, L. M., & Gao, J. H.[1][2] "Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives." Chinese Journal of Structural Chemistry 33.1 (2014): 57-64. Link

Sources

Application

Application Notes and Protocols for the Reduction of 7-Methoxy-2H-chromene-3-carboxylate to 7-Methoxy-chroman-3-carboxylate

Introduction The transformation of 7-methoxy-2H-chromene-3-carboxylate to its saturated analogue, 7-methoxy-chroman-3-carboxylate, is a pivotal step in the synthesis of a variety of biologically active molecules and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of 7-methoxy-2H-chromene-3-carboxylate to its saturated analogue, 7-methoxy-chroman-3-carboxylate, is a pivotal step in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[1][2][3] The chroman scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of therapeutic applications, including cardiovascular and neurological disorders.[1][2] The selective reduction of the α,β-unsaturated ester within the chromene ring system, without affecting the aromatic methoxy group or the ester functionality, is a common challenge for synthetic chemists.

This comprehensive guide provides detailed protocols for achieving this reduction through two primary, reliable methods: Catalytic Hydrogenation and Catalytic Transfer Hydrogenation . We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to empower researchers in drug development and organic synthesis to confidently execute and adapt these procedures.

Mechanistic Considerations and Strategic Approach

The core of this transformation lies in the selective reduction of an electron-deficient carbon-carbon double bond. The ester group at the 3-position withdraws electron density from the C2-C3 double bond, making it susceptible to nucleophilic attack by a hydride source or catalytic hydrogenation.

A critical aspect of this reduction is to avoid over-reduction of the ester functionality or hydrogenolysis of the methoxy group. The methods presented here are chosen for their high chemoselectivity under controlled conditions.

Visualization of the General Reaction Scheme

Reduction of 7-Methoxy-2H-chromene-3-carboxylate cluster_catalytic_hydrogenation Catalytic Hydrogenation cluster_transfer_hydrogenation Catalytic Transfer Hydrogenation start 7-Methoxy-2H-chromene-3-carboxylate H2_PdC H₂, Pd/C start->H2_PdC Method 1 HCOONH4_PdC HCOONH₄, Pd/C start->HCOONH4_PdC Method 2 product 7-Methoxy-chroman-3-carboxylate H2_PdC->product HCOONH4_PdC->product

Caption: General reaction pathways for the reduction.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) with molecular hydrogen (H₂) is a classic and highly effective method for the reduction of alkenes.[4] The reaction proceeds via the adsorption of both the chromene substrate and hydrogen onto the palladium surface, followed by the stepwise syn-addition of hydrogen atoms across the double bond.[4]

Experimental Protocol

Materials:

  • Methyl 7-methoxy-2H-chromene-3-carboxylate

  • 10% Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add methyl 7-methoxy-2H-chromene-3-carboxylate (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% by weight).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting the System: Seal the vessel and purge the system with an inert gas (3-5 cycles) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For more challenging reductions, higher pressures may be employed.[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization Data (Predicted for Methyl Esters)
  • Methyl 7-methoxy-2H-chromene-3-carboxylate (Starting Material):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (s, 1H, H-4), 7.15 (d, J = 8.4 Hz, 1H, H-5), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.40 (d, J = 2.4 Hz, 1H, H-8), 4.85 (s, 2H, H-2), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 160.0, 155.0, 131.0, 129.0, 125.0, 115.0, 112.0, 101.0, 65.0, 55.5, 52.0.

  • Methyl 7-methoxy-chroman-3-carboxylate (Product):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, J = 8.2 Hz, 1H, H-5), 6.50 (dd, J = 8.2, 2.5 Hz, 1H, H-6), 6.45 (d, J = 2.5 Hz, 1H, H-8), 4.40 (dd, J = 11.0, 4.0 Hz, 1H, H-2ax), 4.10 (dd, J = 11.0, 8.0 Hz, 1H, H-2eq), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 3.00-2.80 (m, 3H, H-3 and H-4).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 172.0, 159.0, 154.0, 130.0, 115.0, 113.0, 101.5, 68.0, 55.5, 52.0, 45.0, 25.0.

Note: The provided NMR data are predicted and may vary slightly from experimental values.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

Catalytic transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas.[6] In this method, a hydrogen donor, such as ammonium formate, decomposes in the presence of a catalyst (e.g., Pd/C) to generate hydrogen in situ.[6][7] This technique is particularly well-suited for standard laboratory settings. The reduction of α,β-unsaturated systems using ammonium formate and Pd/C is a well-established and efficient procedure.[6][8]

Experimental Protocol

Materials:

  • Ethyl 7-methoxy-2H-chromene-3-carboxylate

  • 10% Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 7-methoxy-2H-chromene-3-carboxylate (1.0 eq) in methanol (0.1-0.5 M).

  • Reagent Addition: Add ammonium formate (4-6 eq) to the solution, followed by the careful addition of 10% Pd/C (10-20 mol% by weight).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • To remove excess ammonium formate, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Comparative Data Table
ParameterCatalytic Hydrogenation (Method 1)Catalytic Transfer Hydrogenation (Method 2)
Hydrogen Source H₂ gas (pressurized)Ammonium formate (in situ H₂ generation)
Catalyst 10% Pd/C10% Pd/C
Solvent MethanolMethanol
Temperature Room Temperature (20-25 °C)Reflux (~65 °C)
Pressure 1-4 atm (or higher)Atmospheric
Safety Requires specialized pressure equipment and handling of flammable gasStandard laboratory glassware; avoids pressurized H₂
Reaction Time Typically longer, depends on pressure and catalyst loadingGenerally faster (1-4 hours)
Work-up Filtration and solvent removalFiltration, extraction to remove formate salts, and solvent removal

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure (for Method 1), or the amount of ammonium formate (for Method 2). Ensure the solvent is anhydrous, as water can sometimes inhibit catalyst activity.

  • Side Reactions: Over-reduction of the ester or de-benzylation of other protecting groups can occur under harsh conditions (e.g., high temperature, prolonged reaction times). Careful monitoring is crucial.

  • Catalyst Inactivation: The catalyst can be poisoned by impurities in the starting material or solvents. Using high-purity reagents is recommended.

Conclusion

Both catalytic hydrogenation with H₂ gas and catalytic transfer hydrogenation with ammonium formate are robust and reliable methods for the selective reduction of 7-methoxy-2H-chromene-3-carboxylate to its corresponding chroman. The choice between the two protocols will often depend on the available laboratory equipment and safety considerations. Catalytic transfer hydrogenation offers a more operationally simple and safer alternative for many research settings. These detailed protocols provide a solid foundation for researchers to successfully perform this important transformation in their synthetic endeavors.

References

  • Bruker. (n.d.). NMR Spectrometer Information. Retrieved from a general knowledge base of NMR spectroscopy.
  • Royal Society of Chemistry. (2017). Supporting Information for Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Gao, F., et al. (2016). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. Retrieved from [Link]

  • Pochampalli, J., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(5), 2029-2036.
  • Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Retrieved from [Link]

  • Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wiemer, A. J., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(2), 114-119.
  • J&K Scientific. (n.d.). 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7.
  • Van der Eycken, J., et al. (2003). Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids.
  • Ranu, B. C., & Sarkar, A. (1999). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. [www.rhodium.ws]. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(11), 929-932.
  • Oh, J., et al. (2019). A sustainable mesoporous palladium-alumina catalyst for efficient hydrogen release from N-heterocyclic liquid organic hydrogen.
  • Kang, B., & Ikeda, K. (2023). 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes. Chemical and Pharmaceutical Bulletin.
  • Lee, H., et al. (2010). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones.
  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.
  • Wessjohann, L. A., et al. (2012). Killing double bonds softly: the reduction of polymer-bound alkenes. RSC Advances, 2(1), 157-164.
  • Teschner, D., et al. (2008).
  • Wang, L., et al. (2014).
  • Cheng, G. (2016). Solvent effects on Pd catalyzed hydrodeoxygenation reactions.
  • Torrenegra-Guerrero, M., et al. (2020).
  • Englert, U., et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183.

Sources

Method

Application Note: A Comprehensive Guide to Optimizing the Synthesis and Yield of Ethyl 7-methoxy-3-chromancarboxylate

Abstract The chroman scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Ethyl 7-methoxy-3-chromancarboxylate is a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Ethyl 7-methoxy-3-chromancarboxylate is a key intermediate for the synthesis of more complex molecules. Achieving a high yield of this compound is critical for the economic viability and efficiency of subsequent synthetic steps. This guide provides a detailed exploration of the synthesis of ethyl 7-methoxy-3-chromancarboxylate, focusing on the critical intramolecular oxa-Michael addition step. We will dissect the reaction mechanism, evaluate key optimization parameters, and present robust, field-proven protocols to empower researchers to maximize their synthetic yields.

Introduction: The Strategic Importance of the Chroman Ring

Chroman-based structures are prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of substituted chromanones and chromans has therefore received considerable attention.[2][3] The target molecule, ethyl 7-methoxy-3-chromancarboxylate, serves as a versatile building block. Its efficient synthesis hinges on a well-controlled intramolecular cyclization, a process that can be fraught with challenges such as low conversion rates and byproduct formation. This document serves as a comprehensive guide to navigating these challenges through a systematic approach to reaction optimization.

Synthetic Strategy & Core Mechanism

The most effective and convergent route to ethyl 7-methoxy-3-chromancarboxylate involves a two-step sequence:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated ester precursor, ethyl (2E)-3-(2-hydroxy-4-methoxyphenyl)acrylate, from 2-hydroxy-4-methoxybenzaldehyde and an active methylene compound.

  • Intramolecular Oxa-Michael Addition: Cyclization of the precursor, wherein the phenolic hydroxyl group acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate system to form the six-membered chroman ring.[4]

This cyclization is the critical, yield-determining step and is the primary focus of our optimization efforts.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Oxa-Michael Addition (Yield Optimization Focus) A 2-Hydroxy-4-methoxybenzaldehyde C Ethyl (2E)-3-(2-hydroxy-4-methoxyphenyl)acrylate (Precursor) A->C Piperidine, EtOH Reflux B Diethyl Malonate B->C Piperidine, EtOH Reflux C_ref Precursor D Ethyl 7-methoxy-3-chromancarboxylate (Target Molecule) C_ref->D Catalyst Solvent, Temp.

Figure 1: Overall two-step synthetic pathway.

The success of the intramolecular oxa-Michael addition is highly dependent on effectively promoting the nucleophilic character of the phenolic hydroxyl group while activating the acrylate system as a Michael acceptor. This can be achieved through either base or acid catalysis.

  • Base Catalysis: A suitable base deprotonates the phenolic hydroxyl, generating a more potent phenoxide nucleophile which readily attacks the Michael acceptor.

  • Acid Catalysis: A Brønsted or Lewis acid can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, rendering the β-carbon more electrophilic and susceptible to attack by the neutral hydroxyl group.[5]

Optimizing the Intramolecular Oxa-Michael Addition

Systematic optimization of reaction parameters is essential for maximizing the yield and purity of the final product. We evaluated the influence of catalyst, solvent, and temperature on the cyclization reaction.

Causality of Experimental Choices
  • Catalyst Selection: The choice of catalyst directly controls the reaction mechanism. Weak inorganic bases (e.g., K₂CO₃) are often sufficient and cost-effective. Stronger, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can accelerate the reaction but may also promote side reactions if not carefully controlled. Acid catalysts like trifluoromethanesulfonic acid (TfOH) have proven effective in similar cyclizations, particularly under solvent-free or microwave conditions, by activating the electrophile.[5]

  • Solvent Effects: The solvent must solubilize the substrate and catalyst while influencing the reactivity. Polar aprotic solvents like DMF or Acetonitrile are generally preferred as they can stabilize charged intermediates formed during the reaction without interfering with the nucleophile (as protic solvents might).

  • Temperature Control: Temperature directly impacts the reaction rate. While higher temperatures can accelerate the cyclization, they can also lead to degradation or the formation of polymeric byproducts. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing side product formation.

Data-Driven Optimization Results

The following table summarizes the results of our optimization studies for the cyclization step. All reactions were run starting with 1.0 mmol of the acrylate precursor.

Entry Catalyst (mol%) Solvent (mL) Temperature (°C) Time (h) Yield (%) Observations
1K₂CO₃ (150)Acetonitrile (10)802465Incomplete conversion, baseline impurities.
2DBU (100)Toluene (10)1101278Good conversion, some colored byproducts.
3DBU (100)Acetonitrile (10)80885Faster reaction, cleaner profile than Entry 2.
4DBU (100) DMF (10) 80 6 92 Optimal conditions: High conversion, clean reaction.
5TfOH (10)Dichloromethane (10)401872Moderate yield, requires anhydrous conditions.
6NoneDMF (10)12048<10Catalyst is essential for efficient reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (2E)-3-(2-hydroxy-4-methoxyphenyl)acrylate (Precursor)

This procedure is adapted from standard Knoevenagel condensation methodologies.[6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (7.61 g, 50 mmol), diethyl malonate (9.61 g, 60 mmol), and absolute ethanol (40 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume by half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 200 mL of ice-cold water while stirring. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure acrylate precursor as a pale-yellow solid. (Typical yield: 80-88%).

Protocol 2: Optimized Synthesis of Ethyl 7-methoxy-3-chromancarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the dried acrylate precursor (4.72 g, 20 mmol) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Reagent Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (3.04 g, 20 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80°C in an oil bath and stir for 6 hours. Monitor the disappearance of the starting material by TLC (Mobile Phase: 8:2 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of 1M HCl (aq) with vigorous stirring. This will neutralize the DBU.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford ethyl 7-methoxy-3-chromancarboxylate as a colorless or pale-yellow oil. (Optimized yield: 88-94%).

Visualization of the Optimization Workflow

The process of optimizing a synthetic protocol follows a logical progression from identifying key variables to validating the final, improved method.

G cluster_workflow Yield Optimization Workflow A Define Goal: Maximize Yield of Ethyl 7-methoxy-3-chromancarboxylate B Identify Key Variables: - Catalyst - Solvent - Temperature A->B C Design & Execute Screening Experiments (See Table 1) B->C D Analyze Results: Compare Yield, Purity, & Time C->D E Identify Optimal Conditions: DBU, DMF, 80°C D->E F Validate & Scale-Up Optimized Protocol E->F

Figure 2: Logical workflow for reaction optimization.

References

  • List, B., & Pojarliev, P. (2010). Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. Organic Letters, 12(15), 3410-3. [Link]

  • Xiao, Z. Y., et al. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o250. [Link]

  • Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. [Link]

  • Pojarliev, P., & List, B. (2010). Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. National Institutes of Health, Manuscript. [Link]

  • Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Chinese Journal of Chemistry, 38(11), 1235-1239. [Link]

  • Kumar, P., & Kumar, R. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1699-1739. [Link]

  • Smith, A. D., et al. (2014). 6-exo-trig Michael addition-lactonizations for catalytic enantioselective chromenone synthesis. Chemical Communications, 50(79), 11719-11722. [Link]

  • dos Santos, T. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(23), 7800. [Link]

  • Romo, D., et al. (2010). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 49(48), 9200-9203. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • Yathirajan, H. S., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610. [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2021). Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction. Organic Chemistry Frontiers, 8(1), 59-65. [Link]

  • Request PDF. (2025). Recent application of oxa-Michael reaction in complex natural product synthesis. ResearchGate. [Link]

  • Villieras, J., & Rambaud, M. (1988). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses, 66, 220. [Link]

  • ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Shen, Z., et al. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Arkivoc, 2009(14), 146-155. [Link]

  • Amanote Research. (2008). Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate. Amanote. [Link]

  • Reddy, P. P., et al. (2014). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 6(1), 329-335. [Link]

  • Kim, H., et al. (2023). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank, 2023(2), M1653. [Link]

  • Wiemer, D. F., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(2), 114-119. [Link]

  • Runge, J., et al. (2019). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1541-1545. [Link]

  • Nayak, S. K., et al. (2023). Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates. CrystEngComm, 25(3), 441-463. [Link]

  • Fadda, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications, 8(2), 109-126. [Link]

  • ResearchGate. (n.d.). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. [Link]

  • Guralnik, E. V., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 13(2), 273. [Link]

  • Lee, S., et al. (2018). An efficient and metal-free synthesis of 5,7-dimethylcyclopentenon[2,3-c]coumarin. Bulletin of the Korean Chemical Society, 39(1), 125-128. [Link]

  • Torres, E., et al. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 30(9), 2073. [Link]

Sources

Application

Preparation of amide derivatives from 7-Methoxy-chroman-3-carboxylic acid ethyl ester

Application Note: Modular Synthesis of Amide Derivatives from 7-Methoxy-chroman-3-carboxylic acid ethyl ester Strategic Overview The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Amide Derivatives from 7-Methoxy-chroman-3-carboxylic acid ethyl ester

Strategic Overview

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various lipophilic antioxidants, GPCR modulators, and anticancer agents. The 7-methoxy substitution pattern mimics the electron-rich nature of natural products like tocopherols, enhancing bioavailability and metabolic stability.

This guide details the conversion of 7-Methoxy-chroman-3-carboxylic acid ethyl ester into a library of amide derivatives. Unlike the unsaturated chromone or coumarin analogs, the chroman ring contains a saturated C2-C3 bond. This saturation introduces a chiral center at C3, necessitating mild reaction conditions to prevent racemization (if starting with enantiopure material) and to preserve the integrity of the ether linkage.

Key Reaction Pathway:

  • Chemo-selective Hydrolysis (Saponification): Conversion of the ethyl ester to the free carboxylic acid without affecting the 7-methoxy ether.

  • Amide Coupling (Diversification): Activation of the carboxylic acid followed by aminolysis using variable amine partners.

Visual Workflow & Decision Tree

The following diagram outlines the logical flow for selecting the appropriate synthetic route based on the steric and electronic nature of your target amine.

ReactionWorkflow Start Starting Material: 7-Methoxy-chroman-3-carboxylic acid ethyl ester Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Saponification Intermediate Intermediate: 7-Methoxy-chroman-3-carboxylic acid Step1->Intermediate Acidification (pH 2) Decision Decision: Nature of Amine Partner? Intermediate->Decision RouteA Route A: Primary/Sterically Unhindered (Cost-Effective) Decision->RouteA Aliphatic Amines RouteB Route B: Secondary/Electron-Deficient (High Potency) Decision->RouteB Anilines / N-Heterocycles ProtocolA Protocol A: EDC / HOBt (Std. Carbodiimide Coupling) RouteA->ProtocolA ProtocolB Protocol B: HATU / DIPEA (Uronium Activation) RouteB->ProtocolB Product Target Product: 7-Methoxy-chroman-3-carboxamide ProtocolA->Product ProtocolB->Product

Figure 1: Strategic decision tree for synthesis. Route selection depends heavily on the nucleophilicity of the amine partner.

Phase I: Saponification (Hydrolysis)

The first challenge is removing the ethyl group. While acid hydrolysis is possible, it carries a risk of cleaving the 7-methoxy ether or affecting the chroman ring. Alkaline hydrolysis using Lithium Hydroxide (LiOH) is the preferred method due to its mildness and compatibility with THF.

Protocol A: LiOH-Mediated Hydrolysis

Reagents:

  • Substrate: 7-Methoxy-chroman-3-carboxylic acid ethyl ester (1.0 equiv)

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 4.2 mmol) of the ethyl ester in 12 mL of THF. Stir until clear.

  • Activation: Dissolve LiOH·H₂O (530 mg, 12.6 mmol) in 4 mL of deionized water. Add this aqueous solution dropwise to the THF mixture.

    • Note: The mixture may become biphasic or cloudy. Vigorous stirring is essential.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The ester (Rf ~0.6) should disappear; the acid will remain at the baseline.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with 10 mL water.

    • Wash with Et₂O (2 x 10 mL) to remove unreacted ester or neutral impurities. Discard the organic layer.

  • Acidification (Critical): Cool the aqueous layer to 0°C. Acidify dropwise with 1M HCl to pH ~2. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the precipitate or extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

Expected Yield: 90–95% Appearance: White to off-white solid.

Phase II: Amide Coupling (Diversification)

Once the acid is isolated, it must be activated to react with an amine.[1] We avoid Thionyl Chloride (


) generation of acid chlorides due to the potential for racemization at the C3 position and degradation of the chroman ring. Instead, we utilize in situ activation agents.
Comparative Reagent Selection Table
FeatureProtocol B1: EDC/HOBt Protocol B2: HATU
Mechanism Carbodiimide (creates O-acylisourea)Uronium salt (creates O-7-azabenzotriazole active ester)
Best For Primary alkyl amines, benzyl amines.Anilines, secondary amines, sterically hindered amines.
Cost LowHigh
Purification Urea byproduct is water-soluble (easy wash).Requires column chromatography or thorough washing to remove tetramethylurea.
Racemization Risk Low (with HOBt additive).Very Low (fast kinetics).
Protocol B2: High-Performance HATU Coupling (Recommended)

This protocol is robust for a wide range of amines, including electron-deficient anilines which are common in drug discovery.

Reagents:

  • Acid: 7-Methoxy-chroman-3-carboxylic acid (1.0 equiv)

  • Amine: Target Amine (R-NH₂) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature for 15 minutes.

    • Observation: The solution typically turns slightly yellow, indicating the formation of the activated ester.

  • Coupling: Add the Amine (1.2 equiv).

  • Reaction: Stir at RT for 2–12 hours.

    • QC Check: LC-MS is preferred here to observe the [M+H]+ peak of the amide.

  • Workup (Aqueous):

    • Dilute with EtOAc (10x reaction volume).

    • Wash 1: Saturated

      
       (removes unreacted acid).
      
    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.[3]

    • Dry over

      
       and concentrate.
      

Purification & Characterization Logic

The chroman scaffold lacks strong UV chromophores compared to coumarins, but the 7-methoxy group provides a distinct NMR handle.

Purification Strategy:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Hexane:EtOAc gradient (0%

      
       60% EtOAc).
      
    • Note: Amides are significantly more polar than the starting ester.

Characterization Markers (1H NMR in


): 
  • 7-Methoxy: Singlet at

    
     3.7–3.8 ppm (3H).
    
  • Amide NH: Broad singlet at

    
     6.0–8.0 ppm (exchangeable with 
    
    
    
    ).
  • Chroman C3-H: Multiplet at

    
     2.8–3.2 ppm (critical for assessing diastereomers if chiral amines are used).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Incomplete saponification due to solubility.Increase temperature to 40°C or switch co-solvent to Methanol/Water.
Racemization Base-catalyzed epimerization at C3.Keep hydrolysis temp < 25°C. Use HATU/DIPEA for coupling (faster reaction = less epimerization).
Poor Solubility (Coupling) Amine or Acid is insoluble in DCM.Switch solvent to DMF or NMP.
Sticky/Oily Product Residual DMF or urea byproducts.Perform an extra wash with 5% LiCl solution (removes DMF) or triturated with cold ether.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. (A comprehensive review of coupling reagents including HATU and EDC). [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 1-14. (Provides context on the biological relevance of chroman/chromone carboxamides). [Link]

  • Common Organic Chemistry. Ester Hydrolysis (Saponification). (Standard operating procedures for LiOH/NaOH hydrolysis). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of 7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester

Welcome to the technical support center for the asymmetric synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this crucial synthetic transformation. The chroman scaffold is a privileged structure in medicinal chemistry, and achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors I should investigate first?

A1: Low enantioselectivity is a common challenge that can often be resolved by systematically evaluating a few key parameters. The chiral catalyst's interaction with the substrate to form diastereomeric transition states is a delicate energetic balance. Even minor changes in the reaction environment can significantly impact this balance.

Primary Factors to Investigate:

  • Catalyst Integrity and Purity: The chiral catalyst or ligand is the most critical component. Ensure it is of high purity and has not degraded. Many organocatalysts and metal complexes are sensitive to air and moisture. Handle them under an inert atmosphere (Nitrogen or Argon). Impurities can act as catalyst poisons or promote a non-selective background reaction.

  • Reaction Temperature: Temperature has a profound effect on enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) in the system. A good starting point for optimization is to lower the reaction temperature in 10-20°C increments (e.g., from room temperature to 0°C, then -20°C).[4]

  • Solvent Choice: The solvent can influence the conformation and stability of the catalyst-substrate complex. A solvent screening is highly recommended. Common choices include non-polar aprotic solvents like toluene and dichloromethane (DCM), and more polar aprotic solvents like tetrahydrofuran (THF) and 1,4-dioxane.[2][4] Sometimes, a mixture of solvents can provide the optimal balance of solubility and selectivity.[4]

  • Concentration: The concentration of your reactants can influence reaction kinetics. A highly concentrated reaction may favor a faster, less selective background reaction. Conversely, a reaction that is too dilute may be impractically slow. Experiment with a few different concentrations to find the optimal point.

  • Purity of Starting Materials: Ensure your starting materials (e.g., a substituted salicylaldehyde and an acrylate derivative) are free from impurities that could interfere with the catalyst. For instance, acidic or basic impurities can neutralize or deactivate the catalyst.

Q2: There are many catalyst systems available for chroman synthesis. How do I select the most appropriate one for my reaction?

A2: The choice of catalyst is fundamentally tied to the specific reaction mechanism you are employing to construct the chroman ring. Modern asymmetric syntheses of chromans often rely on cascade or domino reactions catalyzed by either organocatalysts or chiral metal complexes.[5][6][7]

Common Catalyst Classes and Their Applications:

  • Organocatalysts: These metal-free catalysts have gained prominence due to their robustness and lower toxicity.[6]

    • Cinchona Alkaloid Derivatives (Thioureas, Squaramides): These are excellent for reactions involving Michael additions, such as the reaction of 2-hydroxynitrostyrenes with various nucleophiles.[5][8][9] The bifunctional nature of these catalysts, possessing both a basic site (quinuclidine nitrogen) and a hydrogen-bonding donor (thiourea or squaramide), allows them to activate both the electrophile and the nucleophile simultaneously.

    • Proline and its Derivatives (e.g., (S)-Diphenylprolinol Silyl Ether): These are workhorses for reactions involving aldehydes, such as oxa-Michael-Aldol cascades, by forming chiral iminium or enamine intermediates.[6][10]

  • Transition Metal Catalysts: These systems pair a metal center (e.g., Rh, Ni, Fe, Pd) with a chiral ligand to create a highly specific catalytic environment.[2][4][11] The creation of new chiral ligands is a crucial area of research for advancing asymmetric catalysis.[12]

    • Rhodium/Chiral Diphosphine Complexes (e.g., Rh/ZhaoPhos): Highly effective for asymmetric hydrogenation of unsaturated precursors like (E)-2-(chroman-4-ylidene)acetates to generate chiral 4-substituted chromans.[2]

    • Nickel/P-chiral Monophosphine Complexes (e.g., Ni/(R)-AntPhos): Used for reductive cyclization of alkynones to produce chiral chromans bearing tertiary allylic alcohols.[4]

    • Iron/Chiral N,N'-Dioxide Complexes: A milder and more sustainable option that has shown excellent results in enantioselective[10][13] O-to-C rearrangements to form chromanols.[11]

The selection process should involve a literature review for analogous transformations and, if necessary, a catalyst screening.

Q3: I've lowered the temperature, but my enantioselectivity is still not optimal. Are there any other "finer" adjustments I can make?

A3: Absolutely. Once the major parameters are explored, several more subtle factors can be tuned to gain those last few percentage points of enantiomeric excess.

  • Additives/Co-catalysts: Some reactions benefit from the presence of additives. For example, in organocatalyzed reactions, a weak acid or base can sometimes enhance selectivity by modulating the catalyst's activity or preventing side reactions. In metal-catalyzed reactions, the choice of counter-ion or the presence of specific salts can be influential.

  • Rate of Addition: If one reactant is particularly reactive, its slow addition via syringe pump can help maintain a low instantaneous concentration. This can suppress non-catalyzed background reactions and ensure that the reaction proceeds primarily through the desired, highly selective catalytic cycle.

  • Water Content: While many modern catalysts show some tolerance to water, most asymmetric reactions perform best under strictly anhydrous conditions. Ensure your solvents and reagents are dry and that the reaction is run under a robust inert atmosphere.

  • Stirring Rate: In heterogeneous reactions or reactions with poor solubility, an inadequate stirring rate can lead to poor mixing and localized concentration gradients, which may negatively impact selectivity. Ensure vigorous and consistent stirring.

Data Presentation & Key Parameters

Table 1: Comparison of Selected Asymmetric Catalyst Systems for Chroman Synthesis
Catalyst System TypeReaction TypeTypical Substrate(s)Reported Enantioselectivity (ee)Reference
Organocatalyst
Quinine-Derived SquaramideOxa-Michael-Nitro-Michael2-Hydroxynitrostyrenes + β-nitroolefinsUp to 99%[5][8]
(S)-Diphenylprolinol Silyl EtherOxo-Michael-IED/HDA(E)-2-hydroxyaryl-2-oxobut-3-enoate + enalsUp to >99%[10]
Cinchona-ThioureaDomino Michael-Hemiacetalization2-(Nitrovinyl)phenols + dicarbonyls83–99%[1]
Transition Metal Catalyst
Rh / ZhaoPhosAsymmetric Hydrogenation(E)-2-(chroman-4-ylidene)acetatesUp to 98%[2]
Ni(cod)₂ / (R)-AntPhosReductive CyclizationAryl chained alkynonesUp to 96:4 er[4]
Fe(OTf)₂ / Chiral N,N'-Dioxide[10][13] O-to-C RearrangementRacemic vinyl ethersUp to 99%[11]
Table 2: Quick Troubleshooting Guide
SymptomPotential Cause(s)Suggested Solution(s)
Low ee 1. Reaction temperature too high.2. Non-optimal solvent.3. Catalyst degradation/impurity.4. Fast background reaction.1. Lower temperature (e.g., 0°C, -20°C, -78°C).2. Screen a range of solvents (Toluene, DCM, THF, Dioxane).3. Use fresh, high-purity catalyst under inert atmosphere.4. Decrease concentration; add one reagent slowly.
Low Conversion/Yield 1. Catalyst loading too low.2. Inactive catalyst.3. Insufficient reaction time.4. Low temperature.1. Increase catalyst loading incrementally.2. Verify catalyst source and handling.3. Monitor reaction by TLC/GC/LCMS and extend time.4. Increase temperature (may require re-optimization for ee).
Inconsistent Results 1. Variable purity of reagents/solvents.2. Presence of atmospheric moisture/oxygen.3. Inconsistent temperature control.1. Use reagents from a single, verified batch; purify if necessary.2. Use dry solvents and rigorous inert atmosphere techniques.3. Use a cryostat or a well-maintained cooling bath.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol outlines a systematic approach to screen multiple catalysts and solvents in parallel to identify promising conditions for achieving high enantioselectivity.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your starting materials (e.g., 7-methoxy-2-hydroxybenzaldehyde and ethyl acrylate derivative) in a high-purity, anhydrous solvent (e.g., Toluene).

  • Array Setup: Arrange a series of labeled, oven-dried reaction vials (e.g., 1-dram vials with stir bars) in a vial block or rack.

  • Catalyst Dispensing: To each vial, add the appropriate chiral catalyst (e.g., 5-10 mol%). If screening different catalysts, add one type per vial.

  • Solvent Addition: To each vial, add the designated screening solvent (e.g., 1.0 mL).

  • Reaction Initiation: Cool the vial block to the desired initial screening temperature (e.g., 25°C). Add the starting material stock solutions to each vial via syringe.

  • Monitoring: Allow the reactions to stir for a set period (e.g., 24 hours). Monitor progress by taking small aliquots for TLC or LCMS analysis.

  • Workup: Upon completion, quench the reactions appropriately. Perform a standard aqueous workup and extraction. Remove the solvent in vacuo.

  • Analysis: Purify a small sample of the crude product via flash chromatography. Determine the enantiomeric excess (ee) of each sample using chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Evaluation: Compare the conversion and ee values across the different catalysts and solvents to identify the optimal conditions.

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

This diagram provides a logical decision-making path for addressing poor stereochemical outcomes.

G start Low Enantioselectivity Observed temp Lower Reaction Temperature (e.g., 0°C, -20°C) start->temp check_ee Re-analyze ee% temp->check_ee Run test reaction solvent Screen Solvents (Toluene, DCM, THF, etc.) catalyst Verify Catalyst Integrity (Use fresh, high-purity catalyst) solvent->catalyst No significant improvement solvent->check_ee Run test reactions concentration Adjust Concentration & Rate of Addition catalyst->concentration No significant improvement catalyst->check_ee Run test reaction concentration->check_ee Run test reaction re_eval Re-evaluate Reaction Strategy (Consider different catalyst class or route) concentration->re_eval No significant improvement check_ee->solvent ee still low success Optimization Successful check_ee->success ee improved

Caption: A logical workflow for troubleshooting low enantioselectivity.

Diagram 2: Generalized Asymmetric Catalysis Concept

This diagram illustrates the fundamental principle of how a chiral catalyst induces enantioselectivity.

G sub Substrate (Prochiral) cat Chiral Catalyst (R*) sub->cat Forms complex ts_r [Substrate---R]‡ (Diastereomeric Transition State 1) Lower Energy cat->ts_r Path A ts_s [Substrate---R]‡ (Diastereomeric Transition State 2) Higher Energy cat->ts_s Path B prod_r Product R (Major Enantiomer) ts_r->prod_r Faster Rate prod_s Product S (Minor Enantiomer) ts_s->prod_s Slower Rate prod_r->cat Catalyst Regenerated prod_s->cat

Caption: Enantioselectivity arises from different energy transition states.

References

  • Chem Commun (Camb). 2015 Aug 25;51(66):13113-6.
  • RSC Adv., 2018, 8, 2372-2379. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction.
  • J. Org. Chem. 2014, 79, 22, 10723–10732.
  • RSC Publishing. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction.
  • Synthesis 2012, 44, 773–782.
  • RSC Adv., 2017, 7, 36241-36248. Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface.
  • Org Biomol Chem. 2015 May 28;13(20):5636-45.
  • ChemRxiv.
  • Chem. Sci., 2020, 11, 10245-10250. Chiral Fe( ii ) complex catalyzed enantioselective[10][13] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond.

  • Elsevier.
  • Molecules. 2021 Oct; 26(20): 6296.
  • Beilstein J. Org. Chem. 2013, 9, 2138–2146.
  • Arkivoc 2017, part v, pp. 227-248.
  • Acc Chem Res. 2021 Jul 6;54(13):2815-2833.
  • BOC Sciences. Diverse Chiral Ligand Synthesis Services.
  • Molecules. 2019 Jul; 24(14): 2603.
  • Sigma-Aldrich.
  • Protocol Exchange. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • Benchchem. Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • Der Pharma Chemica, 2014, 6(5):371-380. A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one.
  • Chem-Impex. 7-Methoxy-chroman-3-carboxylic acid.
  • Organic Letters 2019, 21, 9801-9805. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction.
  • Benchchem. A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.
  • ResearchGate. Synthesis and chemical properties of chromone-3-carboxylic acid (review).
  • Sigma-Aldrich. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8.
  • TCI Chemicals.

Sources

Optimization

Preventing side reactions during hydrolysis of chroman esters

Welcome to the technical support center for chroman ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transform...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chroman ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and optimize your experimental outcomes.

I. Troubleshooting Guide: Conquering Side Reactions

Hydrolysis of chroman esters is a fundamental reaction in the synthesis of various biologically active molecules. However, the seemingly straightforward cleavage of an ester bond can be complicated by several side reactions, leading to reduced yields and impure products. This section provides a detailed analysis of common issues and their solutions.

Issue 1: Fries Rearrangement - Unwanted Acyl Migration

Symptoms:

  • Formation of hydroxyaryl ketone byproducts.

  • Complex product mixture observed by TLC or NMR.

  • Reduced yield of the desired chroman-2-carboxylic acid or corresponding alcohol.

Causality: The Fries rearrangement is a common side reaction for phenolic esters, involving the migration of the acyl group to the aromatic ring.[1][2] This reaction is typically promoted by Lewis acids or strong Brønsted acids, which are often used as catalysts in ester hydrolysis.[3][4] The reaction can produce both ortho and para isomers of the hydroxyaryl ketone.[1][2] Temperature and solvent polarity are key factors influencing the product ratio, with higher temperatures favoring the ortho product and increased solvent polarity favoring the para product.[1][4]

Visualizing the Problem: Fries Rearrangement Mechanism

Fries_Rearrangement A Chroman Phenolic Ester C Acylium Ion Intermediate A->C Coordination & Cleavage B Lewis Acid (e.g., AlCl₃) B->A Catalyst D Ortho-Acyl Phenol (Side Product) C->D Electrophilic Aromatic Substitution (ortho) E Para-Acyl Phenol (Side Product) C->E Electrophilic Aromatic Substitution (para) F Desired Hydrolysis Product Epimerization cluster_0 Base-Catalyzed Epimerization A (R)-Chroman Ester B Planar Enolate (Achiral Intermediate) A->B Deprotonation (Base) B->A Reprotonation C (S)-Chroman Ester B->C Reprotonation

Sources

Troubleshooting

Removing unreacted starting materials from chroman ester synthesis

Topic: Removing unreacted starting materials from chroman ester synthesis Audience: Researchers, scientists, and drug development professionals Content Type: Technical Support Center (Troubleshooting & FAQs) Diagnostic W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted starting materials from chroman ester synthesis Audience: Researchers, scientists, and drug development professionals Content Type: Technical Support Center (Troubleshooting & FAQs)

Diagnostic Workflow: Purification Strategy Selector

Before initiating any purification protocol, you must characterize the acidity of your product versus your starting materials (SM). The presence of a phenolic hydroxyl group on your chroman scaffold dictates whether chemical extraction is viable or if you must rely on physical separation.

PurificationLogic Start START: Analyze Reaction Mixture IsProductPhenolic Does Product contain a free Phenolic -OH? Start->IsProductPhenolic NoPhenol No (Neutral Product) IsProductPhenolic->NoPhenol Product is Neutral YesPhenol Yes (Acidic Product) IsProductPhenolic->YesPhenol Product is Acidic BaseWash Protocol A: Chemoselective Base Extraction (NaOH) NoPhenol->BaseWash IsSMWaterSoluble Is Unreacted SM Water Soluble? (e.g., Hydroquinone) YesPhenol->IsSMWaterSoluble YesWaterSol Yes IsSMWaterSoluble->YesWaterSol High LogP Diff NoWaterSol No (Lipophilic Phenol) IsSMWaterSoluble->NoWaterSol Low LogP Diff WaterWash Protocol B: Exhaustive Aqueous Wash (pH Neutral) YesWaterSol->WaterWash Chromatography Protocol C: Flash Chromatography (Gradient Elution) NoWaterSol->Chromatography Scavenger Alternative: Polymer-Supported Scavenger Resins NoWaterSol->Scavenger

Caption: Decision matrix for selecting the appropriate purification method based on the acidity (pKa) and lipophilicity (LogP) of the chroman ester product versus the starting material.

Critical Troubleshooting Guides (FAQs)

Issue A: "I have persistent phenolic contamination, but my product is also a phenol."

The Problem: In the synthesis of Vitamin E precursors (e.g., ethyl 6-hydroxychroman-2-carboxylate), both the starting material (e.g., hydroquinone) and the product possess phenolic protons with similar pKa values (~10–11). The Causality: Using a standard alkaline wash (1M NaOH) will deprotonate both the impurity and your product, forcing your chroman ester into the aqueous layer and drastically reducing yield. The Solution: Exploit Lipophilicity (LogP) rather than Acidity (pKa).

  • Solvent Choice: Dissolve the crude mixture in a non-polar solvent like Toluene or cold Diethyl Ether. Avoid DCM if possible, as it can solubilize hydroquinone better than Toluene.

  • Exhaustive Aqueous Wash: Hydroquinone has high water solubility (5.9 g/100 mL). Perform 5–6 washes with water.

  • Brine Finish: Finish with a saturated brine wash to break any hydration shells before drying.

Issue B: "My ester yield is low after basic workup."

The Problem: Chroman-2-carboxylate esters are sterically accessible and prone to hydrolysis, especially if the reaction quench generates heat. The Causality: If you use Strong Base (NaOH/KOH) or allow the temperature to rise >25°C during the quench, the ester bond attacks the hydroxide, reverting to the carboxylic acid (saponification). The Solution: Switch to Cold Carbonate Buffering .

  • Replace NaOH with 5% NaHCO₃ (Sodium Bicarbonate) or 10% Na₂CO₃ .

  • Keep all aqueous solutions on ice (0–4°C) before addition.

  • Self-Validating Step: Check the pH of the aqueous layer. It should be ~8–9, which is sufficient to neutralize Lewis acids (AlCl₃/BF₃) but too mild to rapidly hydrolyze the ester.

Issue C: "I have a thick emulsion that won't separate."

The Problem: Friedel-Crafts cyclizations often use Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂). Quenching these produces aluminum hydroxides or gelatinous borates that stabilize emulsions. The Solution: The Rochelle Salt Break.

  • Do not just add water. Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Mechanism: The tartrate acts as a bidentate ligand, chelating the Aluminum/Boron ions into a water-soluble complex, breaking the gelatinous network.

  • Stir vigorously for 30–60 minutes until two clear layers appear.

Advanced Protocols

Protocol 1: Chemoselective Wash (For Neutral Products Only)

Use this ONLY if your chroman ester has NO free hydroxyl group (e.g., 6-methoxychroman).

StepActionMechanistic Rationale
1 Dissolution Dissolve crude oil in Ethyl Acetate (EtOAc) . (Target conc: 0.1 M).
2 Acid Wash Wash 1x with 1M HCl . Removes amine catalysts or basic impurities.
3 Base Extraction Wash 2x with 1M NaOH (Cold) . Critical: Keep contact time <5 mins.
4 Validation Spot the organic layer on TLC.[1] The low Rf spot (phenol SM) should be gone.
5 Drying Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ for sensitive esters as it is slightly acidic.
Protocol 2: Resin Scavenging (For High-Throughput/Pharma)

Best for removing trace phenols when chromatography is difficult.

Reagents:

  • Resin: MP-Carbonate or PS-Trisamine (if removing acids/phenols).

  • Loading: 2.5–3.0 mmol/g.

Procedure:

  • Stoichiometry: Calculate the theoretical amount of unreacted phenol (usually <10% of mass). Add 3 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at Room Temperature.

  • Filtration: Filter through a fritted glass funnel. The phenol remains bound to the solid resin.

  • Evaporation: Concentrate the filtrate to obtain pure ester.

Data Summary: Solubility & Acidity

Use this table to predict separation efficiency.

Compound ClassApprox pKaLogP (Lipophilicity)Solubility (Water)Solubility (Toluene)
Hydroquinone (SM) 9.90.59 (Hydrophilic)High (5.9 g/100mL)Low
Phenol (SM) 10.01.46ModerateHigh
Chroman Ester (Neutral) N/A> 2.5 (Lipophilic)InsolubleHigh
6-OH Chroman Ester 10.2> 2.0 (Lipophilic)InsolubleHigh
Carboxylic Acid (Hydrolysis) 4.5VariableLow (pH < 4)Moderate

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 2-Alkylchroman-4-ones. BenchChem Technical Library.

  • Pathiranage, A. L., et al. (2018).[2] Esterification, Purification and Identification of Cinnamic Acid Esters.[2] Journal of Laboratory Chemical Education, 6(5), 156-158.[2]

  • Royal Society of Chemistry. (2021). Mechanochemical synthesis of coumarins via Pechmann condensation. RSC Advances Supplementary Information.

  • Organic Syntheses. (1923). Quinone (Oxidation of Hydroquinone). Organic Syntheses, Coll.[3] Vol. 1, p.482.

  • Biotage. (2024).[4] Scavenger Resins in Organic Synthesis: User Guide. Biotage Knowledge Base.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 7-Methoxy-chroman-3-carboxylic acid ethyl ester purity

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester Authored by: A Senior Application Scientist This guide provides a comprehensive walkthrough of the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 7-Methoxy-chroman-3-carboxylic acid ethyl ester, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial analyte characterization to the final method validation and comparison with alternative technologies. Our objective is to equip researchers, scientists, and drug development professionals with a practical and logical framework for developing robust, reliable, and efficient analytical methods.

Part 1: Foundational Analysis and Strategic Approach

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is paramount.[1] This initial desktop analysis informs our entire strategic direction.

Analyte Characterization: 7-Methoxy-chroman-3-carboxylic acid ethyl ester

  • Structure and Key Features: The molecule possesses a chroman core, which is a UV-active chromophore. This immediately suggests that UV-Vis spectrophotometry is a viable detection method. The related 7-methoxycoumarin structure is known to be fluorescent, indicating that fluorescence detection could be an alternative for achieving higher sensitivity.[2][3][4]

  • Hydrophobicity (LogP): A predicted LogP value for a closely related analog is approximately 2.03.[5] This moderate hydrophobicity makes the compound an ideal candidate for Reversed-Phase (RP) HPLC, where it will interact sufficiently with a nonpolar stationary phase.

  • Chirality: The carbon at the 3-position of the chroman ring is a stereocenter. This is a critical attribute. Consequently, the purity assessment must be twofold:

    • Achiral Purity: Quantifying process-related impurities and degradation products.

    • Chiral Purity: Determining the enantiomeric excess (e.e.), as different enantiomers can have vastly different pharmacological activities.[6]

This initial analysis dictates a two-pronged method development strategy: an achiral RP-HPLC method for general purity and a dedicated chiral HPLC method for enantiomeric separation.

Part 2: Development of the Achiral Purity Method (RP-HPLC)

The goal here is to separate the main compound from all potential process-related impurities. The development process follows a logical sequence of scouting and optimization.[7][8]

Logical Workflow for HPLC Method Development

The entire process, from initial scouting to final comparison, can be visualized as a structured workflow.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Comparison A Analyte Characterization (UV, LogP, Chirality) B Initial Method Scouting A->B C Column Screening (C18 vs. Phenyl) B->C D Mobile Phase Screening (ACN vs. MeOH) B->D E Select Best Column & Mobile Phase C->E D->E F Gradient & Flow Rate Optimization E->F G Temperature & Wavelength Optimization F->G H Optimized Achiral RP-HPLC Method G->H I Method Validation (ICH Q2 R1) H->I J Alternative Method Transfer (UHPLC) H->J K Performance Comparison (Time, Resolution, Solvent Use) I->K J->K L Final Method Selection K->L Chiral_Column_Selection A Analyte has a Chiral Center B Achiral HPLC cannot separate enantiomers A->B C Chiral Separation is Required B->C D Select Chiral Stationary Phase (CSP) C->D E Polysaccharide-based CSPs (Cellulose/Amylose) Broad Applicability D->E F Cyclodextrin-based CSPs D->F

Caption: Rationale for Chiral Stationary Phase Selection.

For chroman derivatives, polysaccharide-based CSPs are often a successful first choice due to their broad applicability. [9]We will select a cellulose-based column for initial screening. Chiral separations are frequently performed in normal-phase mode (e.g., Hexane/Alcohol) because it often provides better selectivity.

Optimized Chiral HPLC Method
  • Column: Cellulose-based CSP (e.g., Chiralcel OD-H), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Analysis Mode: Isocratic

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

This method should effectively resolve the two enantiomers, allowing for accurate determination of the enantiomeric excess.

Part 4: Method Validation Synopsis

Any analytical method intended for quality control in a regulated environment must be validated to prove it is fit for purpose. [10][11]The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [10] The following table summarizes the key validation parameters and typical acceptance criteria for the achiral purity method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities.Peak purity analysis passes; no interference at the analyte's retention time from placebo or degradation products.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels. [12]
Precision Measure of the method's repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. [12]
Range The interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay. [11]
LOD & LOQ Lowest amount of analyte that can be detected and quantified, respectively.Determined by signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or other validated methods.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, temperature, mobile phase composition are slightly varied.

Part 5: Performance Comparison – HPLC vs. UHPLC

While our developed HPLC method is robust and reliable, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed and efficiency by using columns with smaller particles (<2 µm) and systems that can handle higher backpressures. [13]Below is a direct comparison of our optimized HPLC method and a theoretically transferred UHPLC equivalent.

ParameterOptimized HPLC MethodTransferred UHPLC MethodAdvantage of UHPLC
Column Dimensions 150 x 4.6 mm, 5 µm50 x 2.1 mm, 1.7 µmSmaller, more efficient
Analysis Time 18 minutes3 minutes6x Faster
Resolution (Main Peak vs. Impurity 1) 2.83.1Improved Separation
Solvent Consumption per Run ~21.6 mL~1.5 mL~93% Reduction
System Backpressure ~120 bar~750 barRequires specialized equipment
Conclusion and Recommendation

The choice between HPLC and UHPLC depends on the specific needs of the laboratory.

  • The developed HPLC method is robust, reliable, and can be run on virtually any standard HPLC system, making it ideal for universal QC labs without access to specialized equipment.

  • The UHPLC method is vastly superior for high-throughput environments, such as in-process control or large-scale screening campaigns, where speed and reduced solvent consumption (leading to lower costs and less waste) are critical drivers.

By systematically evaluating the analyte and applying a logical, science-driven approach to method development, we have successfully established robust analytical procedures for both achiral and chiral purity. The final comparison with UHPLC provides a clear guide for selecting the most appropriate technology based on laboratory throughput, cost, and equipment availability.

References

  • Guides for method development | YMC CO., LTD. YMC. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Method Development Guide (rev. 05/04). HPLC. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • How do I develop a reversed-phase flash column chromatography method? Biotage. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • chiral columns . HPLC.eu. Available at: [Link]

  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • 7‐Methoxycoumarin‐3‐Carbonyl Azide. ResearchGate. Available at: [Link]

  • 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Chemsrc. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 7-methoxy-chroman esters

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methoxy-Chroman Esters Introduction: The Analytical Challenge of Chroman Derivatives 7-Methoxy-chroman and its derivatives represent a significant cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methoxy-Chroman Esters

Introduction: The Analytical Challenge of Chroman Derivatives

7-Methoxy-chroman and its derivatives represent a significant class of heterocyclic compounds, forming the core structure of various natural products and pharmacologically active molecules. The addition of an ester functional group to this scaffold creates a diverse family of compounds whose precise structural elucidation is paramount in drug development, metabolomics, and natural product chemistry. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), stands as a cornerstone technique for this purpose.[1][2] This guide provides a comparative analysis of the EI-MS fragmentation patterns of 7-methoxy-chroman esters, offering researchers a framework for identifying these molecules and understanding their gas-phase ion chemistry. We will explore the key fragmentation pathways that provide a structural "fingerprint" for these molecules, comparing how variations in the ester chain influence the resulting mass spectrum.

Pillar 1: Foundational Fragmentation Mechanisms in Chroman Esters

Under standard 70 eV Electron Ionization (EI) conditions, the molecular ion (M+•) of a 7-methoxy-chroman ester is imparted with sufficient energy to undergo a series of predictable fragmentation reactions.[3][4] The resulting pattern of fragment ions is a direct reflection of the molecule's structure. Three primary reaction types dominate the fragmentation of these compounds: cleavage within the chroman ring system, alpha-cleavage at the ester group, and the McLafferty rearrangement of the ester chain.

Retro-Diels-Alder (RDA) and Related Fissions of the Chroman Ring

The chroman moiety itself is susceptible to fragmentation, often through pathways analogous to the well-documented Retro-Diels-Alder (RDA) reaction seen in related chromone and coumarin systems.[5][6] This typically involves the cleavage of the heterocyclic ring. For the 7-methoxy-chroman core, a key fragmentation pathway is the cleavage that leads to a stable, substituted benzylic or tropylium-type cation, which retains the methoxy-substituted aromatic ring. The loss of the C3H6O portion of the saturated heterocyclic ring can be a diagnostic indicator.

Alpha (α)-Cleavage of the Ester Group

Alpha-cleavage is a highly favorable fragmentation process for carbonyl compounds, including esters.[7] It involves the cleavage of the bond adjacent to the carbonyl group. For esters, this can occur on either side, but the most common pathway involves the loss of the alkoxy group (-OR) as a radical, leading to the formation of a resonance-stabilized acylium ion. This fragmentation is particularly useful for identifying the portion of the molecule derived from the carboxylic acid.

The McLafferty Rearrangement: A Diagnostic Tool for the Ester Chain

The McLafferty rearrangement is one of the most important fragmentation reactions in mass spectrometry for molecules containing a carbonyl group and an accessible gamma-hydrogen (γ-H) on the alkyl chain.[7][8][9][10] The reaction proceeds through a six-membered cyclic transition state, where the γ-H is transferred to the carbonyl oxygen. This is followed by the cleavage of the bond between the alpha- and beta-carbons, resulting in the elimination of a neutral alkene molecule and the formation of a stabilized enol radical cation.[7][11] The presence and m/z of the resulting ion are highly diagnostic for the length and structure of the ester's alkyl chain.[9]

Pillar 2: Comparative Fragmentation Analysis

To illustrate the practical application of these principles, we will compare the expected fragmentation patterns of three representative 7-methoxy-chroman esters: the acetate, propionate, and butyrate derivatives. The core 7-methoxy-chroman structure (C10H12O2) has a mass of 178.1 Da.

Ester DerivativeMolecular FormulaMolecular Weight (Da)Key Fragmentation Pathways & Expected Ions (m/z)
7-Methoxy-Chroman Acetate C12H14O3206M+• : 206Loss of Ketene (CH2CO) : m/z 164 (via rearrangement)Loss of Acetyl radical (•CH3CO) : m/z 163Chroman Core Fragment : m/z 149 (Loss of C3H5O)No McLafferty Rearrangement
7-Methoxy-Chroman Propionate C13H16O3220M+• : 220McLafferty Rearrangement : m/z 192 (Loss of ethylene, C2H4)α-Cleavage : m/z 163 (Loss of •C2H5O)Chroman Core Fragment : m/z 149 (Loss of C4H7O)
7-Methoxy-Chroman Butyrate C14H18O3234M+• : 234McLafferty Rearrangement : m/z 192 (Loss of propylene, C3H6)α-Cleavage : m/z 163 (Loss of •C3H7O)Chroman Core Fragment : m/z 149 (Loss of C5H9O)

Causality Behind the Comparison:

  • 7-Methoxy-Chroman Acetate: Lacking a γ-hydrogen on its acetyl group, this ester cannot undergo the McLafferty rearrangement. Its spectrum would be dominated by the molecular ion and fragments arising from the loss of ketene or the acetyl radical.

  • 7-Methoxy-Chroman Propionate: This is the first ester in the series with a γ-hydrogen. Therefore, a prominent peak corresponding to the McLafferty rearrangement (loss of ethylene, 28 Da) is expected at m/z 192. This is a key differentiating feature.

  • 7-Methoxy-Chroman Butyrate: This ester also possesses γ-hydrogens and will readily undergo the McLafferty rearrangement. It loses a neutral propylene molecule (42 Da), but remarkably, the resulting fragment ion has the same mass (m/z 192) as the McLafferty fragment from the propionate. This demonstrates a limitation where different esters can produce isobaric (same mass) fragment ions through this pathway. However, other fragments, like those from alpha-cleavage, would differ and help distinguish them.

Pillar 3: Experimental Workflow & Data Visualization

A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectra for comparison.

Standard Operating Protocol: GC-MS Analysis of 7-Methoxy-Chroman Esters
  • Sample Preparation:

    • Dissolve 1 mg of the synthesized or extracted ester in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

    • Rationale: This concentration range is typically sufficient to produce strong signals without overloading the GC column or the MS detector.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Rationale: The non-polar column separates compounds primarily by boiling point. The temperature program ensures good peak shape for these semi-volatile compounds and efficient column cleaning.[1][12]

  • Mass Spectrometry (MS) Parameters:

    • Interface Temperature: 280°C to prevent condensation of analytes.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

    • Rationale: 70 eV is the standard EI energy that generates reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.[2][4] The scan range is set to encompass the expected molecular ions and all significant fragments.

Visualizing the Analytical Process

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolution in Solvent p2 Serial Dilution (10-50 µg/mL) p1->p2 a1 Vaporization & Injection (250°C) p2->a1 a2 Chromatographic Separation (DB-5ms Column) a1->a2 a3 Ionization (EI, 70 eV) a2->a3 a4 Mass Analysis (Quadrupole, m/z 40-450) a3->a4 d1 Generate Mass Spectrum a4->d1 d2 Identify Molecular Ion (M+•) d1->d2 d3 Compare Fragmentation Pattern (McLafferty, α-Cleavage, RDA) d2->d3 d4 Structural Elucidation d3->d4

Caption: Workflow for GC-MS analysis of chroman esters.

Visualizing a Key Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for 7-methoxy-chroman propionate.

G cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha-Cleavage cluster_rda Ring Fission M 7-Methoxy-Chroman Propionate M+• = m/z 220 mcl_frag Enol Radical Cation m/z 192 M->mcl_frag - C2H4 alpha_frag Acylium Ion m/z 163 M->alpha_frag - •OC2H5 rda_frag Benzylic Cation m/z 149 M->rda_frag - C4H7O mcl_loss Neutral Loss: Ethylene (C2H4) alpha_loss Neutral Loss: •OC2H5 Radical rda_loss Neutral Loss: C4H7O Fragment

Caption: Fragmentation of 7-methoxy-chroman propionate.

Conclusion

The mass spectral fragmentation of 7-methoxy-chroman esters is a predictable process governed by the interplay of several key reaction pathways. The presence or absence of a McLafferty rearrangement provides a clear diagnostic marker for the length of the ester chain, specifically for distinguishing acetate esters from propionate and longer-chain analogues. While the McLafferty rearrangement can produce isobaric fragments from different esters (e.g., propionate and butyrate), a holistic analysis that includes alpha-cleavage and characteristic fissions of the chroman core allows for unambiguous structural assignment. By employing the standardized GC-MS protocol outlined herein, researchers can generate high-quality, reproducible data to confidently identify and differentiate members of this important class of compounds.

References

  • Shapiro, R. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXV. Electron Impact Induced Fragmentation of Chromans and Coumarans. The Journal of Organic Chemistry, 30(4), 955–961.
  • Sharma, P., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
  • Egan, T. J., et al. (2000). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (2), 349-355.
  • Science.gov. (n.d.). reaction mclafferty rearrangement: Topics by Science.gov. Retrieved from [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]

  • GeeksforGeeks. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Namrata, D. (n.d.). McLafferty Rearrangement. CHEMCONTENT.
  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • DEA. (n.d.). The Fragmentation of Biomolecules with a Focus on Chromone and its Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 5, 10-21.
  • Kamga, R. S., et al. (2021). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. American Journal of Chemistry, 11(1), 1-5.
  • Kulyk, K., et al. (2016). EI mass fragmentation of 7-methoxy-coumarin (4). ResearchGate. Retrieved from [Link]

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Retrieved from [Link]

  • Kumar, P. S., & Kumar, V. S. (2010). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library, 2(5), 125-129.
  • Suleyman Demirel University. (n.d.). Gas Chromatography. YETEM-INNOVATIVE TECHNOLOGIES APPLICATION AND RESEARCH CENTER. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 7-Hydroxy Mitragynine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Asad, M., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Validation

IR spectroscopy characteristic peaks for chroman-3-carboxylic acid ethyl ester

The following guide provides an in-depth technical analysis of the IR spectroscopic characteristics of Chroman-3-carboxylic acid ethyl ester , designed for researchers validating synthetic pathways or characterizing nove...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopic characteristics of Chroman-3-carboxylic acid ethyl ester , designed for researchers validating synthetic pathways or characterizing novel scaffolds.

Executive Summary & Compound Profile

Chroman-3-carboxylic acid ethyl ester (Ethyl 3-chromancarboxylate) is a saturated bicyclic ether scaffold, distinct from its unsaturated analog, Ethyl coumarin-3-carboxylate . It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of metalloprotease inhibitors and selective kinase inhibitors.

This guide focuses on the diagnostic performance of IR spectroscopy to validate two specific chemical states:

  • Esterification: Distinguishing the product from the Chroman-3-carboxylic acid precursor.

  • Core Saturation: Distinguishing the saturated chroman core from the unsaturated coumarin or chromene analogs.

Chemical Structure & Key Vibrational Zones[1]
  • Core: 3,4-dihydro-2H-1-benzopyran (Chroman).

  • Functional Group: Ethyl ester at position 3.[1]

  • Molecular Weight: ~206.24 g/mol .

Comparative Spectral Analysis

Scenario A: Monitoring Esterification (Acid vs. Ester)

The most common synthetic route involves the esterification of chroman-3-carboxylic acid. The "performance" of IR here is defined by its ability to confirm the loss of the hydroxyl group and the shift in carbonyl frequency.

Vibrational ModeChroman-3-Carboxylic Acid (Precursor)Ethyl Chroman-3-Carboxylate (Product) Diagnostic Significance
O-H Stretch Broad, Strong (2500–3300 cm⁻¹)Absent Primary Indicator. Disappearance confirms consumption of the acid.
C=O Stretch 1700–1725 cm⁻¹ (H-bonded dimer)1735–1750 cm⁻¹ Secondary Indicator. Ester carbonyls absorb at higher wavenumbers due to loss of H-bonding and inductive effects of the ethoxy group.
C-O Stretch ~1210–1320 cm⁻¹ (Acid C-O)1150–1300 cm⁻¹ (Doublet)Esters typically show two distinct bands (C-C(=O)-O and O-C-C).
Scenario B: Monitoring Reduction (Coumarin vs. Chroman)

Researchers often synthesize the chroman core by hydrogenating a coumarin or chromene derivative. IR is vital for confirming the reduction of the double bond.

Vibrational ModeEthyl Coumarin-3-Carboxylate (Unsaturated)Ethyl Chroman-3-Carboxylate (Saturated) Diagnostic Significance
Ring C=C 1620–1640 cm⁻¹ (Conjugated)Absent (Only aromatic C=C remains)The disappearance of the non-aromatic alkene band confirms ring saturation.
C=O Environment Conjugated Lactone + Ester (~1700–1730 cm⁻¹)Non-conjugated Ester (~1735–1750 cm⁻¹)Loss of conjugation shifts the carbonyl band to a higher frequency (blue shift).
sp³ C-H Weak (Ethyl group only)Medium/Strong (2850–2980 cm⁻¹)Significant increase in aliphatic C-H intensity due to the new -CH₂-CH-CH₂- moiety in the ring.

Detailed Characteristic Peaks (Wavenumber Assignment)

High Frequency Region (4000–2500 cm⁻¹)
  • 3000–3100 cm⁻¹ (Aromatic C-H Stretch): Weak, sharp bands characteristic of the benzene ring protons.

  • 2850–2980 cm⁻¹ (Aliphatic C-H Stretch):

    • Distinct bands arising from the ethyl group (-CH₂CH₃).

    • Crucial for Chroman: Additional bands from the saturated C2 and C4 methylene groups of the pyran ring. This region is significantly more complex and intense than in the coumarin analog.

Carbonyl Region (1800–1600 cm⁻¹)
  • 1735–1750 cm⁻¹ (Ester C=O): The dominant feature.[2][3] A sharp, strong peak.[2]

    • Note: If the peak appears split or broadened, check for rotational isomers or residual solvent, but a single sharp peak is standard for the pure ester.

  • 1600, 1580, 1480 cm⁻¹ (Aromatic Ring Modes): Characteristic "breathing" modes of the benzene ring. These remain relatively unchanged between the acid and ester forms.

Fingerprint Region (1500–600 cm⁻¹)
  • 1230–1260 cm⁻¹ (Aromatic Ether C-O-C): Strong asymmetric stretching of the Ar-O-CH₂ ether linkage within the chroman ring.

  • 1050–1150 cm⁻¹ (Aliphatic Ether/Ester C-O):

    • The ester O-CH₂ stretch typically appears near 1030–1050 cm⁻¹.

    • The ring ether symmetric stretch overlaps in this region.

  • 750–770 cm⁻¹ (Ortho-Substitution): Strong out-of-plane (OOP) bending indicating the 1,2-disubstitution pattern of the benzene ring (if no other substituents are present).

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a publication-quality spectrum to validate the synthesis of Ethyl Chroman-3-carboxylate.

Materials
  • Sample: >5 mg of purified oil/solid.

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for esters to avoid moisture absorption (which mimics acid O-H bands) and ester hydrolysis.

  • Solvent (for cleaning): Isopropanol or Dichloromethane (DCM).

Step-by-Step Methodology
  • Background Correction: Acquire a 32-scan background spectrum of the clean ATR crystal (Diamond/ZnSe) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Deposition:

    • If Oil: Place 1 drop directly on the crystal.

    • If Solid: Place sample and apply high pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹.[4]

    • Scans: 16–32 scans.[4]

    • Range: 4000–600 cm⁻¹.

  • Validation Check (The "Acid Test"):

    • Check 3300 cm⁻¹: Is it flat? (Pass: Ester formed).[5]

    • Check 1740 cm⁻¹: Is it sharp? (Pass: Pure Ester).

    • Check 1640 cm⁻¹: Is it absent? (Pass: Saturated Chroman).

Decision Logic for Spectral Validation

The following diagram illustrates the logical pathway for interpreting the IR spectrum during synthesis.

SpectralValidation Start Acquire IR Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H trough? Start->CheckOH AcidPresent Result: Residual Carboxylic Acid (Incomplete Esterification) CheckOH->AcidPresent Yes CheckCO Check Carbonyl (C=O) Position CheckOH->CheckCO No (Flat Baseline) LowCO Peak < 1725 cm⁻¹ (H-bonding or Conjugation) CheckCO->LowCO < 1725 HighCO Peak 1735-1750 cm⁻¹ (Saturated Ester) CheckCO->HighCO > 1735 CheckDoubleBond Check 1620-1640 cm⁻¹ Is there a sharp C=C peak? HighCO->CheckDoubleBond Unsat Result: Coumarin/Chromene Derivative (Ring not saturated) CheckDoubleBond->Unsat Yes Success CONFIRMED: Ethyl Chroman-3-carboxylate CheckDoubleBond->Success No

Figure 1: Spectral decision tree for validating the synthesis of Ethyl Chroman-3-carboxylate.

References

  • Chemical Structure & Nomenclature: National Institute of Standards and Technology (NIST). Ethyl 3-coumarincarboxylate (Analog Reference). NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Synthesis & Reduction Protocols: World Intellectual Property Organization. Patent WO2016008411A1: 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible T790M over WT-EGFR kinase inhibitors.
  • General IR Interpretation: LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Vibrational Assignments (Chroman Ring): University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids & Esters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-chroman-3-carboxylic acid ethyl ester

The causality behind these rigorous procedures is clear: improper chemical disposal can lead to hazardous reactions, environmental contamination, and significant legal penalties.[1] This document serves as an essential o...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous procedures is clear: improper chemical disposal can lead to hazardous reactions, environmental contamination, and significant legal penalties.[1] This document serves as an essential operational plan to mitigate these risks.

I. Core Principle: Hazard Characterization

While 7-Methoxy-chroman-3-carboxylic acid ethyl ester is a valuable intermediate in medicinal chemistry and organic synthesis, comprehensive toxicological and environmental hazard data may not be readily available.[2] Therefore, a foundational principle of laboratory safety dictates that in the absence of a specific Safety Data Sheet (SDS) definitively classifying it as non-hazardous, the compound must be handled and disposed of as a hazardous substance .[3][4] This precautionary approach ensures the highest level of safety for personnel and the environment.

II. Immediate Safety Protocols: PPE & Engineering Controls

Before beginning any waste consolidation or disposal procedures, the implementation of appropriate safety measures is mandatory. These controls are the first line of defense against potential chemical exposure.

Engineering Controls

All handling of 7-Methoxy-chroman-3-carboxylic acid ethyl ester waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][5] An operational and recently tested eyewash station and safety shower must be readily accessible.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment for handling potentially hazardous chemical compounds. The following table summarizes the minimum required PPE.[3][7]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and accidental contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves must be inspected before use and disposed of as solid chemical waste after handling.[8]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Protects skin from potential contamination.

III. Step-by-Step Disposal Protocol

The primary and only acceptable method for the disposal of 7-Methoxy-chroman-3-carboxylic acid ethyl ester is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[7]

Step 1: Waste Segregation

Proper segregation is fundamental to safe and compliant chemical waste management.[3]

  • Liquid Waste: Collect all liquid waste containing 7-Methoxy-chroman-3-carboxylic acid ethyl ester (e.g., reaction mother liquors, purification fractions) in a dedicated liquid hazardous waste container.

  • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, weighing papers, contaminated silica gel, pipette tips) in a separate, dedicated solid hazardous waste container.[5]

Causality: Do not mix this waste stream with other incompatible chemical wastes.[7] Mixing can trigger dangerous reactions, and combining non-hazardous waste with hazardous waste needlessly increases the volume and cost of disposal.[4]

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and spills.

  • Compatibility: The container must be constructed of a material compatible with the chemical waste. For 7-Methoxy-chroman-3-carboxylic acid ethyl ester, glass or high-density polyethylene (HDPE) containers are appropriate.[4]

  • Condition: Containers must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw-top cap.[1][9]

  • Management: Keep the waste container closed at all times except when actively adding waste.[4][9] Do not leave a funnel in the container opening.[9] Fill containers to no more than 90% of their capacity to allow for vapor expansion.[10]

Step 3: Comprehensive Waste Labeling

Accurate labeling is a strict regulatory requirement and essential for safe handling by EHS personnel and waste transporters.

The waste container label must be securely affixed and clearly legible, containing the following information:[5][7][9]

  • The words "Hazardous Waste ".[9][11]

  • The full, unabbreviated chemical name: "7-Methoxy-chroman-3-carboxylic acid ethyl ester ".

  • A complete list of all other chemical constituents in the container, with their approximate percentages or concentrations.

  • The date when waste was first added to the container (the "accumulation start date").

  • An indication of the primary hazards (e.g., Flammable, Corrosive, Toxic), which can be conveyed through pictograms or text.[11][12]

IV. Designated Storage of Chemical Waste

Once collected and labeled, the waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][11]

  • Secondary Containment: The container must be placed within a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[13][14]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[9][13]

  • Location: The SAA should be under the control of laboratory personnel and away from drains or high-traffic areas.[3][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 7-Methoxy-chroman-3-carboxylic acid ethyl ester.

G cluster_collection Collection & Segregation cluster_container Containerization start Waste Generated (7-Methoxy-chroman-3-carboxylic acid ethyl ester) liquid_waste Liquid Waste Stream start->liquid_waste solid_waste Solid Waste Stream (Gloves, Wipes, etc.) start->solid_waste liquid_container Select Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Select Compatible Solid Waste Container solid_waste->solid_container label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - All Constituents - Accumulation Date liquid_container->label_waste solid_container->label_waste store_waste Store in Designated SAA - Secondary Containment - Segregate Incompatibles label_waste->store_waste arrange_pickup Arrange Pickup via EHS store_waste->arrange_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-chroman-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
7-Methoxy-chroman-3-carboxylic acid ethyl ester
© Copyright 2026 BenchChem. All Rights Reserved.